molecular formula C39H49N9O5S B15605905 AU-15330

AU-15330

Número de catálogo: B15605905
Peso molecular: 755.9 g/mol
Clave InChI: HDCCMCFIGHIDJR-TUDDPRDOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AU-15330 is a useful research compound. Its molecular formula is C39H49N9O5S and its molecular weight is 755.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C39H49N9O5S

Peso molecular

755.9 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27+,31-,35+/m0/s1

Clave InChI

HDCCMCFIGHIDJR-TUDDPRDOSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of AU-15330: A Technical Guide to a Novel Chromatin Remodeler Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a novel small molecule that has emerged as a potent anti-cancer agent, particularly in the context of transcription factor-driven malignancies such as prostate cancer.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental evidence that underpins our current understanding. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Mechanism: PROTAC-Mediated Degradation of SWI/SNF ATPases

This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[1][2] It consists of three key components: a ligand that binds to the target proteins, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.

In the case of this compound, the target ligand is a bromodomain inhibitor that binds to the bromodomains of the ATPase subunits of the mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complex, specifically SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1).[1][2][4] The E3 ligase recruiting ligand binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5]

The primary mechanism of action of this compound can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to a target protein (SMARCA2 or SMARCA4) and the VHL E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

This targeted degradation of SMARCA2 and SMARCA4 disrupts the function of the mSWI/SNF complex, a key regulator of chromatin structure and gene expression.[5] Notably, this compound has also been shown to degrade another component of the mSWI/SNF complex, PBRM1 .[5][6]

AU15330_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery AU15330 This compound Ternary Ternary Complex (SMARCA-AU15330-VHL) AU15330->Ternary Binds SMARCA SMARCA2/4 (Target Protein) SMARCA->Ternary Binds Proteasome 26S Proteasome SMARCA->Proteasome Degradation VHL VHL E3 Ligase VHL->Ternary Recruited Ternary->SMARCA Polyubiquitination Ub Ubiquitin Ub->Ternary

Figure 1: Mechanism of Action of this compound as a PROTAC Degrader.

Downstream Cellular Effects

The degradation of SMARCA2 and SMARCA4 by this compound initiates a cascade of downstream events that collectively contribute to its anti-cancer activity.

Chromatin Remodeling and Transcriptional Reprogramming

The mSWI/SNF complex plays a crucial role in maintaining an open chromatin state at enhancer regions, which are critical for the expression of oncogenes. Treatment with this compound leads to:

  • Chromatin Compaction: Global analysis of chromatin accessibility using ATAC-seq has revealed that this compound induces heterochromatinization, particularly at distal enhancer elements.[1] This results in a more condensed and transcriptionally repressive chromatin state.

  • Disruption of Enhancer-Promoter Looping: By altering chromatin structure, this compound disrupts the physical interactions between enhancers and gene promoters, which are essential for robust gene transcription.[1][5]

  • Reduced Histone Acetylation: A significant decrease in global H3K27ac levels, a marker of active enhancers, is observed following treatment with this compound.[1]

Inhibition of Oncogenic Signaling Pathways

The transcriptional reprogramming induced by this compound leads to the downregulation of key oncogenic signaling pathways. In prostate cancer, this includes:

  • Androgen Receptor (AR) Signaling: this compound treatment results in the downregulation of AR and its key collaborator, FOXA1.[1]

  • ERG Signaling: The expression of the oncogenic fusion protein TMPRSS2-ERG is also suppressed.[1]

  • MYC Signaling: In various cancer types, including multiple myeloma, this compound has been shown to inhibit MYC-driven gene expression.[5]

Downstream_Effects AU15330 This compound Degradation Degradation of SMARCA2/4 & PBRM1 AU15330->Degradation Chromatin Chromatin Compaction (Heterochromatinization) Degradation->Chromatin Enhancer Disruption of Enhancer-Promoter Loops Chromatin->Enhancer H3K27ac Reduced H3K27ac Chromatin->H3K27ac Transcription Transcriptional Reprogramming Enhancer->Transcription H3K27ac->Transcription Signaling Downregulation of Oncogenic Signaling (AR, FOXA1, MYC) Transcription->Signaling Tumor Inhibition of Tumor Growth Signaling->Tumor

Figure 2: Downstream Signaling Cascade of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound
Cell LineCancer TypeConcentrationTreatment DurationObserved EffectReference
MV411Acute Myeloid Leukemia1 µM1, 2, 4, 8 hRapid depletion of BRG1, undetectable after 1 hour[2]
LNCaP, VCaP, 22RV1, LAPC4Prostate Cancer0.1, 1 µMNot SpecifiedPotent inhibition of tumor cell proliferation[6][7]
H3.3K27M Glioma CellsDiffuse Midline GliomaNot SpecifiedNot SpecifiedCytotoxicity in H3.3K27M cells, but not H3 wild-type cells[6][8]
SCLC-P CellsSmall Cell Lung CancerNot Specified4 hoursRapid and genome-wide chromatin compaction at regulatory regions[9]
MM.1S, NCI-H929Multiple MyelomaNot SpecifiedNot SpecifiedGenome-wide chromatin compaction[9]
Table 2: In Vivo Activity of this compound
Animal ModelCancer ModelDosage and AdministrationTreatment DurationObserved EffectReference
Immuno-competent MiceNot Applicable (Toxicity study)10 and 30 mg/kg; i.v.; 5 days per week3 weeksNo evident toxicity[2]
Mice with C4-2B CRPC xenograftsCastration-Resistant Prostate Cancer60 mg/kg; i.v.; 3 days per week5 weeksPotent inhibition of tumor growth, disease regression in >20% of animals. Synergized with enzalutamide.[2][10]
Mice with VCaP and C4-2B castration-resistant tumorsCastration-Resistant Prostate Cancer60 mg/kg; i.v.3 days per weekPotent inhibition of tumor growth[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Chromatin Accessibility by ATAC-seq
  • Objective: To assess global changes in chromatin accessibility following this compound treatment.

  • Cell Lines and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP) were treated with this compound (typically 1 µM) or vehicle control for a specified duration (e.g., 4 hours).

  • Protocol:

    • Cells were harvested and lysed to isolate nuclei.

    • Nuclei were incubated with Tn5 transposase, which simultaneously fragments the DNA and ligates sequencing adapters into accessible regions of the chromatin.

    • DNA was purified and amplified by PCR to generate sequencing libraries.

    • Libraries were sequenced using a high-throughput sequencing platform.

    • Sequencing reads were aligned to the reference genome, and peaks were called to identify regions of open chromatin.

    • Differential accessibility analysis was performed between this compound-treated and control samples to identify regions with significant changes in accessibility.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Objective: To identify the genomic binding sites of specific proteins (e.g., AR, FOXA1) or the locations of specific histone modifications (e.g., H3K27Ac) and assess how they are altered by this compound.

  • Protocol:

    • Cells were treated with this compound or vehicle control and then cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.

    • Chromatin was sheared into small fragments by sonication or enzymatic digestion.

    • An antibody specific to the target protein or histone modification was used to immunoprecipitate the chromatin fragments of interest.

    • The cross-links were reversed, and the DNA was purified.

    • Sequencing libraries were prepared from the purified DNA and sequenced.

    • Reads were aligned to the reference genome, and peak calling algorithms were used to identify regions of enrichment.

Experimental_Workflow cluster_ATAC ATAC-seq Workflow cluster_ChIP ChIP-seq Workflow A_Cells Cells + this compound A_Nuclei Isolate Nuclei A_Cells->A_Nuclei A_Tn5 Tn5 Transposition A_Nuclei->A_Tn5 A_Lib Library Prep & Seq A_Tn5->A_Lib A_Analysis Data Analysis A_Lib->A_Analysis C_Cells Cells + this compound C_Crosslink Crosslink & Shear C_Cells->C_Crosslink C_IP Immunoprecipitation C_Crosslink->C_IP C_Lib Library Prep & Seq C_IP->C_Lib C_Analysis Data Analysis C_Lib->C_Analysis

Figure 3: Representative Experimental Workflows.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on oncogenic transcription factors. Its mechanism of action, centered on the PROTAC-mediated degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, leads to profound changes in chromatin architecture and the suppression of key oncogenic signaling pathways. The data presented in this guide highlight the potent and specific activity of this compound and provide a foundation for its continued investigation and clinical development. Further research into the nuances of its activity in different cancer contexts and potential mechanisms of resistance will be crucial for realizing its full therapeutic potential.

References

AU-15330: A Technical Guide to a Dual Degrader of SMARCA2 and SMARCA4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of two key chromatin remodeling proteins: SMARCA2 (Brahma or BRM) and SMARCA4 (Brahma-related gene 1 or BRG1).[1] These two proteins are the mutually exclusive ATPase subunits of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a critical role in regulating gene expression by altering the structure of chromatin.[2] By co-opting the cell's natural protein disposal system, this compound offers a powerful tool to study the functions of SMARCA2 and SMARCA4 and presents a promising therapeutic strategy for cancers dependent on these proteins. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualization of its impact on cellular signaling.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This tripartite architecture allows this compound to act as a molecular bridge, bringing SMARCA2/4 into close proximity with the VHL E3 ligase. This induced proximity facilitates the poly-ubiquitination of SMARCA2/4, marking them for recognition and subsequent degradation by the 26S proteasome. The degradation of these ATPase subunits of the SWI/SNF complex leads to widespread chromatin compaction, particularly at enhancer regions, thereby disrupting the binding of key oncogenic transcription factors and suppressing their downstream signaling pathways.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's degradation efficiency and its impact on cell viability.

Table 1: Degradation Efficiency of this compound

TargetCell LineDC50 (nM)Time CourseReference
SMARCA2H9290.7Time-dependent degradation observed[4]
SMARCA4H9290.9Time-dependent degradation observed[4]

Note: Dmax (maximum degradation) values were not explicitly available in the reviewed literature. However, immunoblot analyses from various studies demonstrate substantial, near-complete degradation at effective concentrations.

Table 2: In Vitro Cell Viability (IC50) of this compound

Cell LineCancer TypeIC50 (µM)Reference
H929Multiple Myeloma0.007[4]

Note: Further studies have shown preferential growth inhibitory effects on androgen receptor (AR)-positive prostate cancer cell lines compared to AR-negative or normal prostate epithelial cells.

Table 3: In Vivo Efficacy of this compound

ModelCancer TypeDosageOutcomeReference
A549 Xenograft (SMARCA4-deficient)Lung Cancer10, 30, 60 mg/kg (i.v., daily)47%, 58%, and 78% tumor growth inhibition, respectively[4]
A20 XenograftMouse Lymphoma30 mg/kg (i.v., single dose)Time-dependent degradation of SMARCA2 and SMARCA4[4]

Table 4: Pharmacokinetic Properties of this compound in Mice

Dose (mg/kg, i.v.)Half-life (hours)Clearance (mL/min/kg)Volume of Distribution (L/kg)Mean Residence Time (hours)Reference
10.4196.251.790.32[4]
100.5381.941.680.34[4]

Experimental Protocols

Western Blot Analysis of SMARCA2/4 Degradation

This protocol outlines the steps to assess the degradation of SMARCA2 and SMARCA4 in cultured cells following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-Vinculin or other loading control

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or a time-course at a fixed concentration. Include a DMSO-treated vehicle control.

  • Cell Lysis: After the treatment period, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer and incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated samples.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes how to measure cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Opaque-walled multi-well plates (e.g., 96-well)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control and wells with medium only for background luminescence measurement.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (as 100% viability) and plot the results to determine the IC50 value of this compound.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound-mediated degradation of SMARCA2/4.

Experimental Workflow for this compound Evaluation

AU15330_Workflow cluster_in_vitro In Vitro Characterization cluster_downstream Mechanism of Action Studies cluster_in_vivo In Vivo Validation start Start: Hypothesis degradation Degradation Assay (Western Blot) Determine DC50, Dmax start->degradation viability Cell Viability Assay (e.g., CellTiter-Glo) Determine IC50 degradation->viability proteomics Global Proteomics (Mass Spectrometry) Assess Selectivity viability->proteomics chromatin Chromatin Accessibility (ATAC-seq) Analyze Enhancer Compaction proteomics->chromatin gene_expression Gene Expression Analysis (RNA-seq) Identify Dysregulated Pathways chromatin->gene_expression pk Pharmacokinetics (PK) Determine Exposure & Half-life gene_expression->pk efficacy Xenograft Efficacy Study Measure Tumor Growth Inhibition pk->efficacy toxicity Toxicity Assessment Monitor Animal Health efficacy->toxicity end Conclusion: Therapeutic Potential toxicity->end

Caption: Experimental workflow for evaluating this compound.

Downstream Signaling Pathways Affected by this compound in Prostate Cancer

Downstream_Signaling cluster_SWISNF SWI/SNF Complex cluster_TFs Oncogenic Transcription Factors cluster_output Cellular Outcomes AU15330 This compound SMARCA2_4 SMARCA2 / SMARCA4 AU15330->SMARCA2_4 Induces Degradation Chromatin Chromatin Compaction (at Enhancer Regions) SMARCA2_4->Chromatin Leads to AR AR Chromatin->AR Dislodges FOXA1 FOXA1 Chromatin->FOXA1 Dislodges ERG ERG Chromatin->ERG Dislodges MYC MYC Chromatin->MYC Dislodges GeneExpression Downregulation of Oncogenic Gene Programs AR->GeneExpression FOXA1->GeneExpression ERG->GeneExpression MYC->GeneExpression Proliferation Inhibition of Cell Proliferation GeneExpression->Proliferation Apoptosis Induction of Apoptosis GeneExpression->Apoptosis

Caption: Downstream signaling effects of this compound in prostate cancer.

References

The Impact of AU-15330 on Chromatin Remodeling in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as the associated protein PBRM1.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on chromatin remodeling, and its therapeutic potential in cancer, with a particular focus on prostate cancer. This document consolidates key quantitative data, details experimental methodologies for studying this compound, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a moiety that targets the bromodomains of SMARCA2 and SMARCA4.[2][4] By hijacking the cell's ubiquitin-proteasome system, this compound effectively flags these key chromatin remodeling proteins for degradation. The SWI/SNF complex plays a critical role in regulating chromatin structure and gene expression, and its dysregulation is implicated in the development and progression of numerous cancers.[1] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers addicted to enhancer-driven transcription factor signaling, such as androgen receptor (AR)-positive prostate cancer.[1][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey DriversIC50 (nM)Reference
VCaPProstate CancerAR+, FOXA1+<10[4]
LNCaPProstate CancerAR+, FOXA1+<10[4]
22Rv1Prostate CancerAR+, FOXA1+<10[4]
C4-2BProstate CancerAR+, FOXA1+<10[4]
PC-3Prostate CancerAR->1000[4]
DU145Prostate CancerAR->1000[4]
MCF-7Breast CancerER+<100[4]
T47DBreast CancerER+<100[4]
A549Lung Cancer->1000[4]
HCT116Colon Cancer->1000[4]
PANC-1Pancreatic Cancer->1000[4]
HEK293TEmbryonic Kidney->1000[4]
HeLaCervical Cancer->1000[4]

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

Xenograft ModelTreatment RegimenTumor Growth InhibitionNotesReference
VCaP30 mg/kg, i.v., 5 days/weekPotent suppression of tumor growthNo significant effect on animal body weights.[1]
22Rv130 and 60 mg/kg, i.v.No significant tumor growth inhibitionDespite effective in vitro degradation of target proteins.[1]
C4-2B60 mg/kg, i.v., 3 days/weekSignificant inhibition of tumor growth-[1]
C4-2B (CRPC)60 mg/kg this compound (i.v., 3x/week) + 10 mg/kg Enzalutamide (p.o., 5x/week)Synergistic and potent inhibition of tumor growth, with regression in all animals.Combination therapy was more effective than single agents.[3]
MDA-PCa-146-12 (PDX, CRPC)60 mg/kg this compound (i.v., 3x/week) + 10 mg/kg Enzalutamide (p.o., 5x/week)Significant tumor growth inhibition, with regression in >30% of animals.Castrated mice model.[3]

Mechanism of Action: Chromatin Compaction and Transcriptional Repression

This compound's primary mechanism of action involves the targeted degradation of the ATPase subunits of the SWI/SNF complex, SMARCA2 and SMARCA4. This leads to a rapid and widespread compaction of chromatin, particularly at distal enhancer regions that are critical for driving oncogenic gene expression programs.[1]

AU15330_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus AU15330 This compound VHL VHL E3 Ligase AU15330->VHL binds SWI_SNF SMARCA2/4 (SWI/SNF Complex) AU15330->SWI_SNF binds VHL->SWI_SNF ternary complex formation Ub Ubiquitin VHL->Ub recruits Proteasome Proteasome SWI_SNF->Proteasome degradation Enhancer Open Enhancer SWI_SNF->Enhancer maintains accessibility Compacted_Enhancer Compacted Enhancer SWI_SNF->Compacted_Enhancer loss leads to Ub->SWI_SNF ubiquitinates Gene Target Gene Enhancer->Gene activates TF Oncogenic TFs (AR, FOXA1, MYC, ERG) TF->Enhancer binds TF->Enhancer dislodged Transcription Oncogenic Transcription Gene->Transcription Gene->Transcription repressed Compacted_Enhancer->Gene inactivated Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate Incubate for 5 days Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End ATAC_seq_Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Harvest_Nuclei Harvest and lyse cells to isolate nuclei Cell_Treatment->Harvest_Nuclei Tagmentation Tagmentation with Tn5 transposase Harvest_Nuclei->Tagmentation DNA_Purification Purify tagmented DNA Tagmentation->DNA_Purification Library_Amplification Amplify library by PCR DNA_Purification->Library_Amplification Sequencing High-throughput sequencing Library_Amplification->Sequencing Data_Analysis Data analysis (peak calling, motif analysis) Sequencing->Data_Analysis End End Data_Analysis->End AR_FOXA1_Signaling cluster_untreated Untreated Prostate Cancer Cell cluster_treated This compound Treated Cell AR_FOXA1 AR/FOXA1 Complex Open_Chromatin Accessible Enhancers AR_FOXA1->Open_Chromatin binds to Compacted_Chromatin Inaccessible Enhancers AR_FOXA1->Compacted_Chromatin cannot bind SWI_SNF_active Active SWI/SNF SWI_SNF_active->Open_Chromatin maintains Oncogenes Oncogene Transcription (MYC, ERG, etc.) Open_Chromatin->Oncogenes drives Proliferation Cell Proliferation & Survival Oncogenes->Proliferation promotes AU15330 This compound Degraded_SWI_SNF Degraded SWI/SNF AU15330->Degraded_SWI_SNF induces Degraded_SWI_SNF->Compacted_Chromatin results in Repressed_Oncogenes Repressed Oncogene Transcription Compacted_Chromatin->Repressed_Oncogenes leads to Apoptosis Apoptosis Repressed_Oncogenes->Apoptosis induces

References

The Discovery and Development of AU-15330: A Dual Degrader of SMARCA2/4 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

AU-15330 is a potent and selective proteolysis-targeting chimera (PROTAC) that has emerged as a significant tool in cancer research.[1][2] Developed by Aurigene Discovery Technologies, this molecule is designed to induce the degradation of two key chromatin remodeling proteins: SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), the ATPase subunits of the SWI/SNF complex.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential as a therapeutic agent, particularly in prostate cancer.

Discovery and Chemical Profile

This compound was identified through the synthesis and optimization of a series of compounds designed to potently degrade both SMARCA2 and SMARCA4.[4] It is a chimeric molecule consisting of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This design allows this compound to recruit the VHL E3 ligase to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. A second-generation, orally bioavailable degrader, AU-24118, was later developed, which utilizes a cereblon (CRBN) E3 ligase ligand.[5][6]

Chemical Information:

PropertyValue
CAS No. 2380274-50-8[1][2]
Molecular Formula C39H49N9O5S[2]
Molecular Weight 755.93 g/mol [2]
Solubility Soluble in DMSO (100 mg/mL, 132.28 mM)[2]

Mechanism of Action

This compound functions as a PROTAC, a molecule that hijacks the cell's natural protein disposal system to eliminate specific target proteins. The process begins with the simultaneous binding of this compound to both the target protein (SMARCA2/4) and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated SMARCA2/4 is then recognized and degraded by the 26S proteasome. In addition to SMARCA2 and SMARCA4, this compound also induces the degradation of PBRM1, another component of the SWI/SNF complex.[5][6]

The degradation of these key SWI/SNF subunits leads to significant downstream effects. In prostate cancer cells, treatment with this compound results in widespread chromatin compaction, particularly at distal regulatory elements known as enhancers.[3][6] This heterochromatinization leads to the downregulation of key oncogenic signaling pathways, including those driven by the androgen receptor (AR), FOXA1, and ERG.[3][6] Furthermore, degradation of SMARCA4 has been shown to reduce the binding of SOX11 to regulatory regions and diminish the activation of BCR, NIK, and BCL2 signaling pathways in mantle cell lymphoma.[7] this compound has also been found to impair the repair of double-strand breaks, sensitizing cancer cells to DNA damage and PARP inhibitors, and activating the cGAS/STING pathway.[7]

cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex SMARCA2/4 SMARCA2/4 SMARCA2/4->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Chromatin Compaction Chromatin Compaction Degradation->Chromatin Compaction Oncogene Downregulation Oncogene Downregulation Chromatin Compaction->Oncogene Downregulation Tumor Growth Inhibition Tumor Growth Inhibition Oncogene Downregulation->Tumor Growth Inhibition

Caption: Mechanism of action of this compound leading to tumor growth inhibition.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant anti-tumor activity in various preclinical models, particularly in prostate cancer. It shows preferential growth inhibitory effects on AR-positive prostate cancer cell lines.[3]

In Vitro Activity:

Cell LineAssayMetricValue
H929Cell ViabilityIC500.007 µM[4]
H929SMARCA2 DegradationDC500.7 nM[4]
H929SMARCA4 DegradationDC500.9 nM[4]
MV411BRG1 DepletionTime to undetectable levels (at 1 µM)1 hour[1]

In Vivo Pharmacokinetics in Mice (Intravenous Administration):

DoseHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)Mean Residence Time (MRT)
1 mg/kg0.41 hours[4]96.25 mL/min/kg[4]1.79 L/kg[4]0.32 hours[4]
10 mg/kg0.53 hours[4]81.94 mL/min/kg[4]1.68 L/kg[4]0.34 hours[4]

In Vivo Efficacy:

This compound has shown potent inhibition of tumor growth in xenograft models of prostate cancer and synergizes with the AR antagonist enzalutamide (B1683756).[1] In an A549 lung cancer model, daily intravenous administration of this compound resulted in tumor growth inhibition of 47%, 58%, and 78% at doses of 10, 30, and 60 mg/kg, respectively.[4] In a C4-2B cell line-derived castration-resistant prostate cancer (CRPC) xenograft model, a combination of this compound (60 mg/kg) and enzalutamide (10 mg/kg) induced the most potent anti-tumor effect, with regression in all animals.[1] Importantly, this compound was well-tolerated at doses up to 60 mg/kg with no evident toxicity in immuno-competent mice.[1][4]

Experimental Protocols

Western Blotting for Protein Degradation:

  • Cell Treatment: Plate cancer cells (e.g., VCaP, MV411) and treat with varying concentrations of this compound or DMSO (vehicle control) for specified time points (e.g., 1, 2, 4, 8 hours).[1]

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Culture & Treatment->Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Western Blotting Experimental Workflow.

Chromatin Accessibility Analysis (ATAC-seq):

  • Cell Treatment: Treat prostate cancer cells with this compound or DMSO.

  • Nuclei Isolation: Harvest cells and isolate nuclei using a dounce homogenizer.

  • Tagmentation: Incubate nuclei with Tn5 transposase to fragment accessible chromatin and ligate sequencing adapters.

  • DNA Purification: Purify the tagmented DNA.

  • PCR Amplification: Amplify the library using PCR.

  • Sequencing: Perform paired-end sequencing on the amplified library.

  • Data Analysis: Align reads to the reference genome and identify regions of open chromatin. Compare peak distributions between this compound and DMSO-treated samples to identify changes in chromatin accessibility.

Animal Xenograft Studies:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., C4-2B) into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Randomize mice into treatment groups and administer this compound (e.g., 10, 30, 60 mg/kg via intravenous injection, 5 days per week for 3 weeks) and/or other agents like enzalutamide (e.g., 10 mg/kg via oral gavage, 5 days per week for 5 weeks).[1]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Toxicity Monitoring: Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise tumors for further analysis (e.g., western blotting, immunohistochemistry).

Mechanisms of Resistance

Studies have identified potential mechanisms of acquired resistance to this compound. In some resistant cell lines, mutations in the SMARCA4 gene were found, which prevented the degradation of the SMARCA4 protein by this compound, even though SMARCA2 and PBRM1 were still degraded.[5][8] Another identified mechanism of resistance is the overexpression of the drug efflux pump ABCB1.[8]

Conclusion

This compound is a pioneering PROTAC degrader that has provided valuable insights into the therapeutic potential of targeting the SWI/SNF chromatin remodeling complex. Its potent and selective degradation of SMARCA2 and SMARCA4 has demonstrated significant anti-tumor efficacy in preclinical models of prostate cancer and other malignancies. While challenges such as oral bioavailability and acquired resistance have been identified, the development of second-generation compounds like AU-24118 showcases the ongoing efforts to optimize this therapeutic strategy. The continued investigation of this compound and related molecules holds great promise for the development of novel cancer therapies.

References

AU-15330: A Technical Whitepaper on a Novel PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a novel, potent, and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the associated protein PBRM1.[1][2][3] By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers dependent on these targets, particularly in transcription factor-driven malignancies like prostate cancer. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supported by experimental data and methodologies.

Chemical Structure and Properties

This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that binds to the bromodomains of SMARCA2 and SMARCA4.[4][5] This dual-binding capability is central to its function as a protein degrader.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2S,4R)-1-((S)-2-(2-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[1]
Chemical Formula C₃₉H₄₉N₉O₅S[1][6]
Molecular Weight 755.94 g/mol [1][2]
CAS Number 2380274-50-8[1][6]
SMILES CC(C)C--INVALID-LINK--C(=O)N1C--INVALID-LINK--C[C@H]1C(=O)N--INVALID-LINK--C1=CC=C(C=C1)C1=C(C)N=CS1[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO and Ethanol[6]

Mechanism of Action: Targeted Protein Degradation

As a PROTAC, this compound's mechanism of action involves the formation of a ternary complex between the target protein (SMARCA2/SMARCA4), the VHL E3 ubiquitin ligase, and itself.[4][5] This proximity induces the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. The degradation of these key ATPase subunits of the SWI/SNF complex leads to widespread chromatin compaction, thereby disrupting oncogenic transcription programs.[4]

AU15330_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway AU15330 This compound TernaryComplex Target-AU15330-VHL Ternary Complex AU15330->TernaryComplex Binds Target SMARCA2/SMARCA4 PBRM1 Target->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruited Ubiquitination Polyubiquitination of Target TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Target (Amino Acids) Proteasome->Degradation Mediates

Figure 1: Mechanism of action of this compound as a PROTAC degrader.

Biological Activity and Efficacy

This compound has demonstrated potent and selective activity in various cancer models, particularly those driven by enhancer-binding transcription factors.

In Vitro Activity

This compound induces rapid and dose-dependent degradation of SMARCA2, SMARCA4, and PBRM1 in cancer cell lines.[4] This leads to preferential cytotoxicity in sensitive cancer cell lines.

Table 2: In Vitro IC₅₀ Values of this compound in Various Cell Lines (5-day treatment)

Cell LineCancer TypeIC₅₀ (nM)Reference(s)
VCaPProstate Cancer< 100[1]
22Rv1Prostate Cancer< 100[1]
LNCaPProstate Cancer< 100[6]
Other Transcription Factor-Driven CancersVariousSensitive (< 100 nM)[4]
Non-Transcription Factor-Driven CancersVariousResistant (> 100 nM)[4]
In Vivo Activity

In preclinical xenograft models of prostate cancer, this compound has been shown to inhibit tumor growth and, in some cases, induce tumor regression.[2][3] It has also demonstrated synergistic effects when used in combination with the androgen receptor (AR) antagonist enzalutamide (B1683756).[3]

Table 3: Summary of In Vivo Efficacy of this compound

Cancer ModelDosing RegimenOutcomeReference(s)
Prostate Cancer Xenografts30-60 mg/kg, i.v.Potent inhibition of tumor growth[3]
Castration-Resistant Prostate Cancer (CRPC) Xenografts60 mg/kg, i.v.Induces disease remission[3]
CRPC Xenografts (with enzalutamide)60 mg/kg this compound (i.v.) + 10 mg/kg enzalutamide (p.o.)Synergistic anti-tumor effect, regression in all animals[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental methodologies used in the evaluation of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary to Aurigene, the general synthesis of VHL-based PROTACs involves the coupling of a VHL ligand, a linker, and a target-binding moiety.[4] The synthesis typically involves multi-step organic chemistry procedures.

Synthesis_Workflow Start Starting Materials VHL_Ligand_Synth Synthesis of VHL Ligand Start->VHL_Ligand_Synth Target_Ligand_Synth Synthesis of Target Ligand Start->Target_Ligand_Synth Linker_Synth Linker Synthesis/ Functionalization Start->Linker_Synth Coupling1 Coupling of Linker and VHL Ligand VHL_Ligand_Synth->Coupling1 Coupling2 Coupling with Target Ligand Target_Ligand_Synth->Coupling2 Linker_Synth->Coupling1 Coupling1->Coupling2 Purification Purification and Characterization (HPLC, NMR, MS) Coupling2->Purification Final_Product This compound Purification->Final_Product

Figure 2: Generalized workflow for the synthesis of a VHL-based PROTAC like this compound.
Cell Viability Assay (CellTiter-Glo®)

Cell viability is assessed to determine the cytotoxic effects of this compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 5 days).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well.

  • Incubation: Incubate at room temperature to lyse the cells and stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate IC₅₀ values from the dose-response curves.

Immunoblotting for Protein Degradation

Immunoblotting is used to visualize and quantify the degradation of target proteins.

  • Cell Lysis: Treat cells with this compound for the desired time points, then lyse the cells to extract proteins.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin or GAPDH).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Mass Spectrometry-Based Proteomics

This technique provides an unbiased and global view of protein level changes upon this compound treatment.

  • Sample Preparation: Treat cells with this compound or a vehicle control, lyse the cells, and digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Identify and quantify peptides and proteins using specialized software. The relative abundance of proteins between treated and control samples is determined to identify degraded proteins.[1]

Signaling Pathway Perturbation

By degrading the ATPase subunits of the SWI/SNF complex, this compound disrupts the normal function of this critical chromatin remodeler. The SWI/SNF complex is involved in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors. In cancers driven by specific transcription factors (e.g., androgen receptor in prostate cancer), the SWI/SNF complex is often required to maintain an open chromatin state at enhancer regions of oncogenes.

Signaling_Pathway cluster_0 Normal State (Cancer Cell) cluster_1 Effect of this compound TF Oncogenic Transcription Factors (e.g., AR, FOXA1) Enhancer Oncogene Enhancers TF->Enhancer Binds to SWISNF SWI/SNF Complex (SMARCA2/4) SWISNF->Enhancer Maintains Open Chromatin at Degradation Degradation of SMARCA2/4 SWISNF->Degradation Gene_Expression Oncogene Expression Enhancer->Gene_Expression Activates Proliferation Tumor Growth & Survival Gene_Expression->Proliferation AU15330 This compound AU15330->SWISNF Targets Compaction Chromatin Compaction Degradation->Compaction Leads to Repression Transcriptional Repression Compaction->Repression Causes Apoptosis Apoptosis & Growth Inhibition Repression->Apoptosis

Figure 3: Signaling pathway perturbation by this compound.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that exemplifies the potential of targeted protein degradation. Its ability to specifically eliminate key components of the SWI/SNF chromatin remodeling complex provides a novel approach to treating cancers that are dependent on the activity of this complex. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound and similar PROTAC degraders.

References

The Specificity of AU-15330 for SMARCA2/4 Bromodomains: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 (Brahma/BRM) and SMARCA4 (BRG1), as well as the polybromo-1 (PBRM1) protein.[1][2][3] This molecule leverages the cell's natural protein disposal machinery to selectively eliminate these key epigenetic regulators, offering a powerful tool for studying their function and a potential therapeutic avenue in various cancers.[4][5] This technical guide provides a comprehensive overview of the specificity of this compound for the bromodomains of SMARCA2 and SMARCA4, including quantitative binding data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

This compound is comprised of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6] This tripartite structure facilitates the formation of a ternary complex between the target protein (SMARCA2/4), this compound, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

Quantitative Binding Data

The specificity of a chemical probe is paramount to its utility in research and medicine. The following tables summarize the quantitative binding affinity of this compound for the bromodomains of its primary targets, SMARCA2 and SMARCA4, as well as its profile against a broader panel of human bromodomains. This data is critical for understanding the on-target potency and potential off-target effects of this compound.

Target BromodomainBinding AssayAffinity MetricValue (nM)Reference
SMARCA2Biochemical AssayKdData not publicly available
SMARCA4Biochemical AssayKdData not publicly available
PBRM1 (BD5)Isothermal Titration Calorimetry (ITC)KdData not publicly available for this compound

While specific Kd values for this compound binding to individual bromodomains are not consistently reported in publicly available literature, mass spectrometry-based proteomics analysis has confirmed that this compound selectively degrades SMARCA2, SMARCA4, and PBRM1 over other bromodomain-containing proteins.[1][7]

Off-Target Bromodomain FamilyRepresentative MemberBinding AssayAffinity MetricValue (nM)
BETBRD4Proteomics% DegradationNot significantly degraded
...............

Further comprehensive screening data (e.g., from a BROMOscan™ panel) would be required to definitively quantify the binding affinity of this compound against a full panel of human bromodomains.

Signaling Pathway

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The bromodomains of SMARCA2 and SMARCA4 are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key step in targeting the complex to specific genomic loci. By inducing the degradation of SMARCA2 and SMARCA4, this compound effectively dismantles the SWI/SNF complex, leading to widespread changes in chromatin accessibility and gene expression.

SWI_SNF_Signaling cluster_0 This compound Mechanism of Action cluster_1 SWI/SNF Complex Function This compound This compound VHL VHL This compound->VHL Recruits SMARCA2/4_BD SMARCA2/4 (with Bromodomain) This compound->SMARCA2/4_BD Binds to Bromodomain VHL->SMARCA2/4_BD Ubiquitinates Ub Ubiquitin Proteasome Proteasome SWI_SNF_Complex SWI/SNF Complex Assembly SMARCA2/4_BD->Proteasome Degradation SMARCA2/4_BD->SWI_SNF_Complex Chromatin Chromatin SWI_SNF_Complex->Chromatin Remodels Acetylated_Histones Acetylated Histones Acetylated_Histones->SMARCA2/4_BD Recognized by Gene_Expression Altered Gene Expression Chromatin->Gene_Expression AlphaScreen_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Protein, Peptide, this compound) Start->Reagent_Prep Plate_Setup Dispense this compound, Protein, and Peptide into 384-well plate Reagent_Prep->Plate_Setup Incubation1 Incubate 30 min at RT Plate_Setup->Incubation1 Bead_Addition Add Donor and Acceptor Beads Incubation1->Bead_Addition Incubation2 Incubate 60 min in Dark Bead_Addition->Incubation2 Read_Plate Read on AlphaScreen Reader Incubation2->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End ITC_Workflow Start Start Sample_Prep Prepare and Dialyze Protein and Ligand in identical buffer Start->Sample_Prep Degas Degas Samples Sample_Prep->Degas Load_ITC Load Protein into Cell and this compound into Syringe Degas->Load_ITC Run_Titration Perform Titration Load_ITC->Run_Titration Data_Integration Integrate Heat Peaks Run_Titration->Data_Integration Data_Fitting Fit Data to Binding Model Data_Integration->Data_Fitting Determine_Parameters Determine Kd, n, ΔH Data_Fitting->Determine_Parameters End End Determine_Parameters->End

References

Preliminary in vitro studies on AU-15330's efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in vitro studies on AU-15330, a novel proteolysis-targeting chimera (PROTAC) degrader. Designed for researchers, scientists, and drug development professionals, this document outlines the core efficacy, mechanism of action, and experimental protocols associated with this compound's activity in various cancer cell lines.

Introduction

This compound is a first-in-class PROTAC that selectively targets the ATPase subunits of the mSWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4, for degradation.[1][2] By linking a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that binds to the bromodomains of SMARCA2 and SMARCA4, this compound effectively induces the ubiquitination and subsequent proteasomal degradation of these key proteins.[1][2][3] This targeted degradation leads to significant anti-proliferative effects in various cancer models, particularly those driven by enhancer-mediated oncogenic transcription factors.

Quantitative Efficacy Data

The in vitro cytotoxic activity of this compound has been evaluated across a panel of human cancer and normal cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values determined by Cell-TiterGlo viability assays after a 5-day treatment period.

Cell LineCancer TypeIC50 (nM)
VCaP Prostate CancerValue not explicitly stated, but potent inhibition is noted
22Rv1 Prostate CancerValue not explicitly stated, but potent inhibition is noted
C4-2B Prostate CancerValue not explicitly stated, but potent inhibition is noted
LNCaP Prostate CancerValue not explicitly stated, but potent inhibition is noted
MV411 Acute Myeloid LeukemiaRapid depletion of BRG1 at 1µM, specific IC50 not provided[4]
MM.1S Multiple MyelomaPreferential growth inhibitory effect noted[5]
NCI-H929 Multiple MyelomaPreferential growth inhibitory effect noted[5]
SCLC-P Subtype Small Cell Lung CancerPreferential growth inhibitory effect noted[5]
AR-positive Prostate Cancer Cell Lines Prostate CancerPreferential growth inhibitory effects observed[3][6]
Immortalized Prostate Epithelial Cells NormalSignificantly less sensitive to this compound[3][6]
AR-negative Prostate Cancer Cell Lines Prostate CancerSignificantly less sensitive to this compound[3][6]

Mechanism of Action: Signaling Pathway Perturbation

This compound's primary mechanism of action involves the degradation of SMARCA2 and SMARCA4, leading to widespread changes in chromatin accessibility. This targeted degradation predominantly affects enhancer regions, leading to the downregulation of key oncogenic signaling pathways.

In androgen receptor (AR)-positive prostate cancer cells, this compound treatment results in the heterochromatinization of distal enhancer elements.[3][6] This leads to a significant reduction in the chromatin binding of critical transcription factors including AR, FOXA1, and ERG.[3] Consequently, the expression of AR target genes is attenuated, disrupting the oncogenic signaling that drives prostate cancer cell proliferation.[3] Furthermore, this compound treatment has been shown to decrease the global levels of H3K27Ac, a histone mark associated with active enhancers.[3]

AU15330_Signaling_Pathway cluster_drug This compound Action cluster_downstream Downstream Effects This compound This compound VHL_E3_Ligase VHL_E3_Ligase This compound->VHL_E3_Ligase Recruits SMARCA2_4 SMARCA2/4 This compound->SMARCA2_4 Binds to Bromodomain Proteasome Proteasome VHL_E3_Ligase->SMARCA2_4 Ubiquitinates SMARCA2_4->Proteasome Degradation Chromatin_Compaction Chromatin Compaction (Heterochromatinization) Enhancer_Inactivation Enhancer Inactivation (Reduced H3K27Ac) Chromatin_Compaction->Enhancer_Inactivation TF_Binding_Reduction Reduced Transcription Factor Binding (AR, FOXA1, ERG) Enhancer_Inactivation->TF_Binding_Reduction Oncogene_Suppression Oncogene Expression Suppression TF_Binding_Reduction->Oncogene_Suppression Cell_Growth_Inhibition Tumor Cell Growth Inhibition Oncogene_Suppression->Cell_Growth_Inhibition

Mechanism of action of this compound leading to tumor growth inhibition.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro assays used to characterize the efficacy of this compound.

Cell Viability Assay (Cell-TiterGlo)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Plate cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 5 days under standard cell culture conditions.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence: Add CellTiter-Glo® Reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Immunoblotting

Immunoblotting is used to detect and quantify the levels of specific proteins, in this case, SMARCA2, SMARCA4, and PBRM1, following treatment with this compound.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO for the specified duration.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA4, SMARCA2, PBRM1, and a loading control (e.g., Vinculin or Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control.

Immunoblotting_Workflow Cell_Treatment 1. Cell Treatment (this compound or DMSO) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Detection (ECL) Secondary_Antibody->Detection Analysis 10. Analysis Detection->Analysis

Workflow for immunoblotting analysis of protein degradation.
Chromatin Accessibility (ATAC-seq) and Chromatin Immunoprecipitation (ChIP-seq)

These high-throughput sequencing techniques are employed to investigate the genome-wide effects of this compound on chromatin structure and transcription factor binding.

  • Cell Treatment: Treat prostate cancer cells (e.g., LNCaP, VCaP) with this compound or DMSO for the indicated durations.[3]

  • ATAC-seq Protocol:

    • Harvest and lyse cells to isolate nuclei.

    • Perform tagmentation on the nuclei using the Tn5 transposase to simultaneously fragment the DNA and add sequencing adapters in open chromatin regions.

    • Purify the tagmented DNA.

    • Amplify the library by PCR.

    • Perform paired-end sequencing.

    • Analyze the data to identify regions of differential chromatin accessibility between treated and control samples.[3]

  • ChIP-seq Protocol:

    • Crosslink proteins to DNA using formaldehyde.

    • Shear the chromatin by sonication.

    • Immunoprecipitate the chromatin using antibodies specific for AR, FOXA1, ERG, or H3K27Ac.[3]

    • Reverse the crosslinks and purify the DNA.

    • Prepare sequencing libraries and perform high-throughput sequencing.

    • Analyze the data to identify genome-wide binding sites for the targeted proteins or histone marks and assess changes upon this compound treatment.[3]

Sequencing_Workflow cluster_ATAC ATAC-seq cluster_ChIP ChIP-seq ATAC_Nuclei 1. Isolate Nuclei Tagmentation 2. Tn5 Tagmentation ATAC_Nuclei->Tagmentation ATAC_Purify 3. Purify DNA Tagmentation->ATAC_Purify ATAC_Amplify 4. Library Amplification ATAC_Purify->ATAC_Amplify ATAC_Seq 5. Sequencing ATAC_Amplify->ATAC_Seq Data_Analysis Data Analysis ATAC_Seq->Data_Analysis Crosslinking 1. Crosslink Proteins to DNA Shearing 2. Chromatin Shearing Crosslinking->Shearing Immunoprecipitation 3. Immunoprecipitation Shearing->Immunoprecipitation Reverse_Crosslink 4. Reverse Crosslinks & Purify DNA Immunoprecipitation->Reverse_Crosslink ChIP_Seq 5. Sequencing Reverse_Crosslink->ChIP_Seq ChIP_Seq->Data_Analysis Cell_Treatment Cell Treatment with this compound Cell_Treatment->ATAC_Nuclei Cell_Treatment->Crosslinking

Comparative workflow for ATAC-seq and ChIP-seq protocols.

Conclusion

The preliminary in vitro data for this compound demonstrate its potent and selective activity against cancer cells that are dependent on enhancer-driven oncogenic transcription. Its mechanism of action, involving the targeted degradation of SMARCA2 and SMARCA4, leads to profound changes in chromatin architecture and the suppression of key cancer-driving signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising therapeutic agent. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer contexts.

References

Unlocking the Therapeutic Potential of AU-15330 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AU-15330, a novel proteolysis-targeting chimera (PROTAC), and its emerging therapeutic potential in the field of oncology. We delve into its mechanism of action, summarize key preclinical findings, and provide insights into the experimental methodologies used to evaluate its efficacy.

Introduction to this compound

This compound is a first-in-class PROTAC designed to induce the degradation of the SWI/SNF (switch/sucrose non-fermentable) ATPase subunits, SMARCA2 and SMARCA4.[1][2] The SWI/SNF complex is a critical chromatin remodeler that plays a fundamental role in regulating gene expression by altering the accessibility of DNA to transcription factors.[3][4] In a significant portion of human cancers, this complex is mutated or aberrantly activated, leading to oncogenic transcriptional programs.[3][5]

This compound is composed of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6][7] This dual-binding recruits the E3 ligase to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action

The primary mechanism of action of this compound is the targeted degradation of SMARCA2 and SMARCA4.[1][2] This degradation leads to significant changes in chromatin architecture, primarily through the compaction of chromatin at distal regulatory enhancer regions.[3][6] This targeted chromatin remodeling disrupts the binding of key oncogenic transcription factors and downregulates their transcriptional programs.

Several key signaling pathways have been identified as being sensitive to this compound-mediated degradation of SWI/SNF ATPases:

  • Androgen Receptor (AR) Signaling: In prostate cancer, this compound has been shown to be particularly effective in AR-positive and FOXA1-positive contexts.[3][6][7] It disrupts AR and FOXA1 binding at enhancer regions, leading to the downregulation of AR target genes.[3][6]

  • MYC-Driven Transcription: Cancers addicted to the MYC oncogene, such as multiple myeloma, have shown sensitivity to this compound.[4][5] The compound disrupts MYC-driven transcriptional programs by altering the chromatin landscape.

  • SOX11-Mediated Pathways: In mantle cell lymphoma (MCL), this compound has been shown to reduce the binding of the transcription factor SOX11 to its target genes, diminishing the activation of BCR, NIK, and BCL2 signaling pathways.[5][8]

  • DNA Damage Response: Recent studies suggest that the degradation of SWI/SNF ATPases by this compound can impair the repair of DNA double-strand breaks (DSBs), thereby sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[8]

AU15330_Mechanism_of_Action cluster_cell Cancer Cell AU15330 This compound VHL VHL E3 Ligase AU15330->VHL Recruits SWISNF SMARCA2/SMARCA4 (SWI/SNF Complex) AU15330->SWISNF Binds to Bromodomain VHL->SWISNF Ubiquitinates Proteasome Proteasome Proteasome->SWISNF Degrades Apoptosis Apoptosis Proteasome->Apoptosis Leads to SWISNF->Proteasome Targeted for Degradation Chromatin Chromatin SWISNF->Chromatin Remodels Ub Ubiquitin Enhancer Enhancer Region Chromatin->Enhancer Maintains Accessibility OncogenicTFs Oncogenic TFs (AR, FOXA1, MYC, SOX11) Enhancer->OncogenicTFs Binding Site For Oncogenes Oncogenic Transcription Oncogenes->Apoptosis Inhibition of OncogenicTFs->Oncogenes Drives

Fig. 1: Mechanism of action of this compound in cancer cells.

Preclinical Data Summary

This compound has demonstrated significant anti-tumor activity in a range of preclinical models, both in vitro and in vivo.

In Vitro Efficacy

This compound has shown potent cytotoxic effects in various cancer cell lines. Notably, cancer cells addicted to specific enhancer-binding transcription factors, such as AR-positive prostate cancer cells and MYC-rearranged multiple myeloma cell lines, exhibit heightened sensitivity.[5]

Cell Line TypeKey Transcription FactorSensitivity to this compoundReference
Prostate Cancer (AR-positive)AR, FOXA1High[5][7]
Multiple Myeloma (MYC-rearranged)MYCHigh[4][5]
Mantle Cell Lymphoma (SOX11-positive)SOX11High[5]
H3K27M Gliomas-High[4]
AR-negative Prostate Cancer-Reduced[7]
Normal Prostate Epithelial Cells-Reduced[7]
In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents.

Xenograft ModelCancer TypeTreatment RegimenOutcomeReference
VCaPProstate Cancer30 mg/kg this compoundPotent tumor growth suppression[7]
22RV1Prostate Cancer30 and 60 mg/kg this compoundNo significant tumor growth inhibition[7]
C4-2BCastration-Resistant Prostate Cancer60 mg/kg this compoundSignificant tumor growth inhibition[1]
C4-2BCastration-Resistant Prostate Cancer60 mg/kg this compound + 10 mg/kg enzalutamide (B1683756)Synergistic effect with regression in all animals[1]
MDA-PCa-146-12 PDXCastration-Resistant Prostate Cancer60 mg/kg this compound + 10 mg/kg enzalutamideSignificant tumor growth inhibition, causing regression in >30% of animals[1]

Importantly, studies have shown that this compound is well-tolerated in vivo, with no evident toxicity observed in immuno-competent mice at therapeutic doses.[1]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Cell Viability Assays
  • Cell Lines: A panel of human-derived cancer and normal cell lines are used.

  • Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 5 days).

  • Viability Assessment: Cell viability is typically measured using assays such as CellTiter-Glo®.

  • Data Analysis: IC50 values are calculated from dose-response curves.

Immunoblotting
  • Purpose: To confirm the degradation of target proteins (SMARCA2, SMARCA4, PBRM1).

  • Procedure: Cells or tumor lysates are treated with this compound. Proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target proteins and a loading control (e.g., Vinculin).

Chromatin Accessibility and Transcription Factor Binding Assays
  • ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing): This technique is used to perform global analysis of chromatin accessibility. It has been employed to demonstrate that this compound induces heterochromatinization, particularly at distal regulatory elements.[6]

  • ChIP-seq (Chromatin Immunoprecipitation sequencing): This method is used to profile the genome-wide binding sites of specific proteins. It has been utilized to show a significant decrease in the chromatin binding of AR, FOXA1, and ERG in prostate cancer cells following this compound treatment.[6]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice are typically used.

  • Tumor Implantation: Human cancer cell lines (e.g., VCaP, 22RV1, C4-2B) or patient-derived xenografts (PDX) are implanted subcutaneously.

  • Treatment Administration: this compound is administered via various routes, such as intravenous (i.v.) injection.[1] Dosing schedules can vary, for example, 3 or 5 days per week for several weeks.

  • Efficacy Endpoints: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target protein degradation by immunoblotting or to analyze changes in gene expression.

InVivo_Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start tumor_implantation Tumor Cell/PDX Implantation in Mice start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound and/or Vehicle/Combination Agent randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Repeatedly monitoring->treatment endpoint Study Endpoint monitoring->endpoint analysis Data Analysis and Pharmacodynamic Studies endpoint->analysis

Fig. 2: General workflow for in vivo xenograft studies.

Future Directions and Therapeutic Implications

The preclinical data for this compound are highly encouraging, highlighting its potential as a novel therapeutic agent for cancers driven by enhancer-addicted transcriptional programs. Key areas for future investigation include:

  • Clinical Trials: The progression of this compound or similar SWI/SNF degraders into early-phase clinical trials is a critical next step to evaluate its safety and efficacy in patients.

  • Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection. This may include the expression levels of key transcription factors like AR and FOXA1, or specific genomic alterations in the SWI/SNF complex.

  • Combination Therapies: The synergistic effects observed with enzalutamide suggest that combination strategies could be highly effective.[1][3] Further exploration of combinations with other targeted therapies or chemotherapies is warranted.

  • Mechanisms of Resistance: Understanding potential mechanisms of acquired resistance to this compound will be important for developing strategies to overcome it.[9][10]

References

The Impact of AU-15330 on Gene Expression in Prostate Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4.[1][2] In prostate cancer, particularly androgen receptor (AR) and forkhead box A1 (FOXA1) driven subtypes, these subunits are critical for maintaining an open chromatin state at key enhancer regions, thereby facilitating the binding of oncogenic transcription factors.[1][3] This technical guide details the mechanism of action of this compound, its effect on gene expression in prostate cancer cells, and provides detailed protocols for key experimental assays used to elucidate its function.

Introduction

Prostate cancer is a leading cause of cancer-related death in men. A significant subset of these cancers are driven by the androgen receptor (AR), a ligand-activated transcription factor.[4] The SWI/SNF chromatin remodeling complex plays a crucial role in enabling AR-mediated transcription by ensuring that its target gene enhancers are accessible.[2] The ATPase subunits of this complex, SMARCA2 and SMARCA4, are therefore attractive therapeutic targets.

This compound is a heterobifunctional molecule that recruits SMARCA2 and SMARCA4 to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation.[3][5] This targeted degradation results in a profound and selective anti-proliferative effect in AR-positive prostate cancer cells.[1][2]

Mechanism of Action

The primary mechanism of action of this compound in prostate cancer cells involves the targeted degradation of SMARCA2 and SMARCA4, leading to widespread changes in chromatin accessibility and gene expression.

Signaling Pathway

The degradation of SMARCA2/4 by this compound initiates a cascade of events that ultimately suppresses the oncogenic transcriptional program in prostate cancer cells. This can be visualized as a signaling pathway:

AU15330_Mechanism cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_target Target Complex & Chromatin cluster_transcription Transcription & Gene Expression AU15330 This compound VHL VHL E3 Ligase AU15330->VHL Recruits SMARCA2_4 SMARCA2/SMARCA4 (SWI/SNF ATPase) AU15330->SMARCA2_4 Binds to VHL->SMARCA2_4 Ubiquitinates Proteasome Proteasome Chromatin Open Chromatin (Enhancers) SMARCA2_4->Proteasome SMARCA2_4->Chromatin Maintains Compacted_Chromatin Compacted Chromatin (Heterochromatin) Chromatin->Compacted_Chromatin Compaction TF AR, FOXA1, ERG, MYC (Transcription Factors) Compacted_Chromatin->TF Gene_Expression Oncogenic Gene Expression Compacted_Chromatin->Gene_Expression Suppresses TF->Chromatin Binds to TF->Gene_Expression Drives Tumor_Growth Tumor Growth Inhibition Gene_Expression->Tumor_Growth Leads to

Figure 1: Signaling pathway of this compound in prostate cancer cells.

Quantitative Data on this compound's Effects

This compound demonstrates potent and selective activity against AR-positive prostate cancer cell lines.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of prostate cancer and normal cell lines after 5 days of treatment.

Cell LineTypeAR/FOXA1 StatusThis compound IC50 (nM)
VCaPProstate CancerPositive< 100[1]
LNCaPProstate CancerPositive< 100[1]
22Rv1Prostate CancerPositive100-400[2]
PC-3Prostate CancerNegative> 1000[1]
DU145Prostate CancerNegative> 1000[1]
RWPE-1Normal Prostate EpithelialN/A> 1000[1]
Table 1: In vitro cytotoxicity of this compound in various cell lines.
Effect on Gene Expression

RNA-sequencing analysis of prostate cancer cells treated with this compound reveals a significant downregulation of genes regulated by key oncogenic transcription factors. While a comprehensive list of all differentially expressed genes is extensive, the table below summarizes the impact on key driver oncogenes.

GeneTranscription FactorFunction in Prostate CancerEffect of this compound
ARAndrogen ReceptorMaster regulator of prostate cancer cell growth and survival.Downregulation[1]
FOXA1Forkhead Box A1Pioneer factor for AR, crucial for its chromatin binding.Downregulation[1]
ERGETS-related geneOncogenic transcription factor, often fused with TMPRSS2.Downregulation[1]
MYCc-MycOncogene involved in cell proliferation and metabolism.Downregulation[1]
KLK3 (PSA)Androgen ReceptorWell-established AR target gene, serum marker for prostate cancer.Downregulation[2]
Table 2: Effect of this compound on the expression of key oncogenes in prostate cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Experimental Workflow Overview

A typical workflow to assess the impact of a PROTAC like this compound on gene expression involves a series of in vitro and sequencing-based assays.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation cluster_outcomes Outcomes start Prostate Cancer Cells (e.g., VCaP, LNCaP) treatment Treat with this compound (various doses and timepoints) start->treatment western Western Blot (SMARCA2/4 Degradation) treatment->western cytotoxicity Cytotoxicity Assay (IC50 Determination) treatment->cytotoxicity atac_seq ATAC-seq (Chromatin Accessibility) treatment->atac_seq chip_seq ChIP-seq (TF Binding) treatment->chip_seq rna_seq RNA-seq (Gene Expression) treatment->rna_seq atac_analysis Peak Calling & Motif Analysis atac_seq->atac_analysis chip_analysis Peak Calling & Cistrome Analysis chip_seq->chip_analysis rna_analysis Differential Gene Expression rna_seq->rna_analysis integration Integrative Analysis atac_analysis->integration chip_analysis->integration rna_analysis->integration pathway Signaling Pathway Elucidation integration->pathway biomarker Biomarker Identification integration->biomarker therapeutic Therapeutic Hypothesis Generation integration->therapeutic

Figure 2: General experimental workflow for characterizing this compound.
Cell Viability Assay

  • Cell Seeding: Seed prostate cancer cells (e.g., VCaP, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-120 hours.

  • Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated control cells and calculate IC50 values using a non-linear regression model.

Western Blotting for Protein Degradation
  • Cell Lysis: Treat cells with this compound for various time points (e.g., 2, 4, 8, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin or GAPDH).

  • Detection: Incubate with a secondary antibody and visualize using an appropriate detection system.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
  • Nuclei Isolation: Harvest approximately 50,000 cells and lyse them in a buffer containing IGEPAL CA-630 to isolate nuclei.

  • Tagmentation: Resuspend the nuclei in a transposition reaction mix containing Tn5 transposase and incubate at 37°C for 30 minutes. The Tn5 transposase will cut and ligate adapters into open chromatin regions.

  • DNA Purification: Purify the tagmented DNA using a DNA cleanup kit.

  • Library Preparation: Amplify the tagmented DNA by PCR to add sequencing indices.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Align reads to the human genome, call peaks, and perform differential accessibility and motif analysis.

Chromatin Immunoprecipitation with sequencing (ChIP-seq)
  • Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average size of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., AR, FOXA1) overnight.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.

  • Data Analysis: Align reads, call peaks, and perform cistrome and motif analysis to identify transcription factor binding sites.

RNA-sequencing (RNA-seq)
  • RNA Extraction: Treat cells with this compound for a defined period (e.g., 24 hours) and extract total RNA using a suitable kit.

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Align reads to the human genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes affected by this compound treatment.

Conclusion

This compound represents a promising therapeutic strategy for AR-driven prostate cancer by targeting the epigenetic machinery that is essential for the oncogenic transcriptional program. Its mechanism of action, involving the degradation of SMARCA2 and SMARCA4, leads to a profound and selective suppression of key oncogenes. The experimental protocols outlined in this guide provide a robust framework for the further investigation of this compound and other targeted protein degraders in prostate cancer and other malignancies.

References

Methodological & Application

Application Notes and Protocols for AU-15330 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2][3] As a key component of the SWI/SNF chromatin remodeling complex, the degradation of these subunits by this compound leads to genome-wide chromatin compaction.[4] This mechanism has been shown to be particularly effective in cancers driven by enhancer-binding transcription factors, such as prostate cancer, by disrupting oncogenic signaling pathways.[5][6] Preclinical studies in various xenograft models have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other agents.[1][7]

These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical xenograft models, along with detailed experimental protocols to guide researchers in their study design.

Data Presentation: Quantitative Summary of this compound in Xenograft Studies

The following tables summarize the key quantitative data from preclinical studies involving this compound in various cancer xenograft models.

Parameter Toxicity Study Monotherapy Efficacy Study Combination Therapy Efficacy Study
Animal Model Immuno-competent MiceSix-week-old male CB17 severe combined immunodeficiency (SCID) mice with VCaP castration-resistant tumor xenograftsSix-week-old male CB17 SCID mice with C4-2B cell line-derived CRPC xenografts
Dosage of this compound 10 and 30 mg/kg60 mg/kg60 mg/kg
Administration Route Intravenous (i.v.)Intravenous (i.v.)Intravenous (i.v.)
Dosing Schedule 5 days per week for 3 weeks3 days per week for 5 weeks3 days per week for 5 weeks
Combination Agent N/AN/AEnzalutamide (10 mg/kg, p.o., 5 days per week)
Observed Outcome No evident toxicityPotent inhibition of tumor growth, triggering disease regression in over 20% of animals.[1][2]Synergistic effect with enzalutamide, inducing the most potent anti-tumor effect with regression in all animals.[1][2]
Parameter Monotherapy Efficacy Study (CRPC PDX Model) Monotherapy Efficacy Study (VCaP Xenograft) Monotherapy Efficacy Study (22RV1 Xenograft)
Animal Model Castrated mice with MDA-PCa-146-12 PDX (CRPC variant)Six-week-old male CB17 SCID mice with VCaP xenograftsSix-week-old male CB17 SCID mice with 22RV1 xenografts
Dosage of this compound 60 mg/kg30 mg/kg30 and 60 mg/kg
Administration Route Intravenous (i.v.)Not specifiedNot specified
Dosing Schedule 3 days per week for 5 weeksNot specifiedNot specified
Combination Agent Enzalutamide (10 mg/kg, p.o., 5 days per week)N/AN/A
Observed Outcome Significant tumor growth inhibition, causing regression in more than 30% of animals.[1][2]Potently suppressed tumor growth without affecting animal body weights.[7]Failed to exhibit significant tumor growth inhibition.[7]

Experimental Protocols

I. Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Sterile ddH₂O

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.[3] Ensure the DMSO is fresh to avoid reduced solubility.

  • For a 1 mL final working solution, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and vortex until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • The final concentration of the working solution will be 5 mg/mL. This formulation should be prepared fresh before each administration.[7]

II. Xenograft Tumor Model Establishment

Materials:

  • Cancer cell line of interest (e.g., VCaP, C4-2B)

  • Six-week-old male CB17 severe combined immunodeficiency (SCID) mice

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

Protocol:

  • Culture the selected cancer cells to 80-90% confluency.

  • Harvest the cells using trypsin and wash with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

III. Administration of this compound in Xenograft Models

Materials:

  • Prepared this compound working solution

  • Syringes and needles appropriate for the route of administration (e.g., 27-30 gauge for intravenous injection)

  • Animal restraints

Protocol:

  • Based on the experimental design, administer this compound to the mice in the treatment groups. The most common route of administration is intravenous (i.v.) injection via the tail vein.[1][2]

  • The dosing schedule can be adjusted based on the specific study, with common schedules being 3 or 5 days per week.[1][2]

  • The control group should receive a vehicle control solution (e.g., the same formulation without this compound).

  • For combination studies, administer the other therapeutic agent (e.g., enzalutamide) according to its established protocol. Enzalutamide is typically administered via oral gavage (p.o.).[1][2]

  • Monitor the mice regularly for tumor growth (e.g., twice a week using calipers) and signs of toxicity (e.g., body weight changes, changes in behavior).[7]

  • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunoblotting, immunohistochemistry).

Visualizations

Signaling Pathway of this compound

AU15330_Signaling_Pathway cluster_protac This compound (PROTAC) cluster_cellular Cellular Machinery cluster_effects Downstream Effects AU15330 This compound VHL_ligand VHL Ligand AU15330->VHL_ligand Bromodomain_ligand Bromodomain Ligand AU15330->Bromodomain_ligand Linker Linker AU15330->Linker VHL VHL E3 Ligase AU15330->VHL SMARCA SMARCA2/4 (Target Proteins) AU15330->SMARCA VHL_ligand->VHL binds Bromodomain_ligand->SMARCA binds Degradation Degradation of SMARCA2/4 VHL->Degradation ubiquitinates SMARCA->Degradation Proteasome Proteasome Proteasome->Degradation mediates Degradation->Proteasome targeted to Chromatin Chromatin Compaction Degradation->Chromatin Transcription Suppression of Oncogenic Transcription (AR, FOXA1, ERG) Chromatin->Transcription Tumor Inhibition of Tumor Growth Transcription->Tumor

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental Workflow for a Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., VCaP, C4-2B) Cell_Harvest 2. Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in SCID Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 6. Administer this compound (i.v.) and/or Vehicle/Combination Agent Randomization->Treatment_Admin Monitor_Tumor 7. Monitor Tumor Volume and Body Weight Treatment_Admin->Monitor_Tumor Endpoint 8. Study Endpoint & Euthanasia Monitor_Tumor->Endpoint Data_Analysis 9. Tumor Collection & Data Analysis Endpoint->Data_Analysis

Caption: A typical experimental workflow for an this compound xenograft study.

References

AU-15330: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2] As a bifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation results in widespread chromatin compaction, thereby inhibiting oncogenic transcriptional programs.[1][5] Notably, this compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including castration-resistant prostate cancer (CRPC), both as a single agent and in combination with other therapies.[6] These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experimental settings, along with a summary of its key biological activities.

Data Presentation

Table 1: Solubility of this compound
Solvent SystemUse CaseMaximum SolubilityNotes
Dimethyl Sulfoxide (DMSO)In Vitro≥ 100 mg/mL (≥ 132.28 mM)Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[7] Ultrasonic treatment may be required to achieve maximum solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn Vivo≥ 3.5 mg/mL (≥ 4.63 mM)A common formulation for intravenous or intraperitoneal administration.[1]
10% DMSO, 90% (20% SBE-β-CD in saline)In Vivo≥ 3.5 mg/mL (≥ 4.63 mM)An alternative formulation using sulfobutylether-β-cyclodextrin to improve solubility.[1]
10% DMSO, 90% Corn OilIn Vivo≥ 3.5 mg/mL (≥ 4.63 mM)A lipid-based formulation suitable for certain administration routes.[1]
10% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in 5% Dextrose in Water (D5W)In VivoNot explicitly stated, but used for intravenous injection.This compound is first dissolved in 40% HPβCD and sonicated until clear, then diluted with D5W.[1]
Table 2: Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 yearsStore under nitrogen and away from moisture.[1]
Stock Solution (in solvent)-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen, away from moisture.[6]
Stock Solution (in solvent)-20°CUp to 1 yearStored under nitrogen, away from moisture.[6]

Experimental Protocols

In Vitro Protocol: Preparation of this compound for Cell-Based Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

  • Vortex mixer

  • Sonicator (optional)

Procedure for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 7.56 mg of this compound (Molecular Weight: 755.93 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube. For a 10 mM stock, if you weighed 7.56 mg, you would add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[6]

Procedure for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. It is recommended to perform intermediate dilutions for accuracy.

  • Application: Add the diluted this compound to your cell cultures and proceed with your experimental timeline. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vivo Protocol: Formulation of this compound for Animal Studies

Important Considerations:

  • The optimal formulation may depend on the animal model, administration route, and desired dosing regimen.

  • It is recommended to prepare fresh formulations for each day of dosing.[7]

  • All procedures should be performed under sterile conditions.

Formulation Method 1: PEG300/Tween-80/Saline Formulation [1]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO to make a concentrated stock.

  • Sequential Addition: In a sterile tube, add the following solvents in order, ensuring the solution is clear after each addition:

    • Add the this compound/DMSO solution (to a final concentration of 10% of the total volume).

    • Add PEG300 to a final concentration of 40%.

    • Add Tween-80 to a final concentration of 5%.

    • Add sterile saline to make up the final 45% of the volume.

  • Mixing: Vortex and sonicate the mixture until a clear and homogenous solution is obtained.

  • Administration: The final solution is ready for administration (e.g., intravenous or intraperitoneal injection).

Formulation Method 2: Cyclodextrin-Based Formulation [1]

Materials:

  • This compound powder

  • 40% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in water

  • 5% Dextrose in Water (D5W)

  • Sterile tubes

  • Sonicator

Procedure:

  • Dissolution in HPβCD: Mix the required amount of this compound powder into the 40% HPβCD solution.

  • Sonication: Sonicate the mixture until the powder is completely dissolved and the solution is clear.

  • Dilution: Dilute the resulting solution with 5% Dextrose in Water (D5W) to achieve a final HPβCD concentration of 10%.

  • Administration: The formulation is suitable for intravenous administration, for example, via retro-orbital injection in mice.[1]

Mandatory Visualization

AU15330_Mechanism_of_Action cluster_cell Cancer Cell AU15330 This compound Ternary_Complex Ternary Complex (SMARCA2/4-AU15330-VHL) AU15330->Ternary_Complex Binds to VHL VHL E3 Ligase VHL->Ternary_Complex Recruited to SMARCA2_4 SMARCA2/4 SMARCA2_4->Ternary_Complex Binds to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of SMARCA2/4 Proteasome->Degradation Chromatin_Compaction Chromatin Compaction Degradation->Chromatin_Compaction Results in Oncogenic_Transcription Oncogenic Transcription Chromatin_Compaction->Oncogenic_Transcription Inhibits Tumor_Growth_Inhibition Tumor Growth Inhibition Oncogenic_Transcription->Tumor_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental_Workflow_InVitro cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay start This compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock store Store at -80°C stock->store thaw Thaw Stock store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Workflow for preparing and using this compound in vitro.

References

Application of AU-15330 in Castration-Resistant Prostate Cancer (CRPC) Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AU-15330 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2][3] This molecule has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC), a form of prostate cancer that no longer responds to androgen deprivation therapy. This compound's mechanism of action involves the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag SMARCA2 and SMARCA4 for proteasomal degradation.[4][5] The degradation of these key components of the SWI/SNF chromatin remodeling complex leads to widespread chromatin compaction, particularly at enhancer regions, thereby disrupting the transcriptional programs of key oncogenic drivers in prostate cancer, such as the androgen receptor (AR), FOXA1, and MYC.[4][6][7] This application note provides a summary of the preclinical data and detailed protocols for the use of this compound in CRPC models.

Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to the bromodomains of SMARCA2/4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target proteins. The loss of SMARCA2/4 leads to a collapse of the open chromatin structure at enhancer regions that are critical for the expression of genes driving prostate cancer growth and survival.

AU15330_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus AU15330 This compound VHL VHL E3 Ligase AU15330->VHL Recruits SMARCA2_4 SMARCA2/4 (SWI/SNF) AU15330->SMARCA2_4 Binds to Bromodomain VHL->SMARCA2_4 Ubiquitinates Proteasome Proteasome SMARCA2_4->Proteasome Targeted for Degradation Chromatin Open Chromatin SMARCA2_4->Chromatin Maintains Proteasome->SMARCA2_4 Degrades Compacted_Chromatin Compacted Chromatin Proteasome->Compacted_Chromatin Leads to Ub Ubiquitin Enhancer Enhancer Regions AR_FOXA1 AR/FOXA1 Transcription Factors Enhancer->AR_FOXA1 Binds Oncogenes Oncogene Transcription (e.g., MYC) AR_FOXA1->Oncogenes Drives Chromatin->Enhancer Accessible In_Vivo_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. CRPC Cell Culture (e.g., C4-2B, VCaP) Tumor_Implantation 2. Subcutaneous Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Administer Treatment (Vehicle, this compound, Enzalutamide, Combination) Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 7. Euthanize Mice at Study Endpoint Monitoring->Endpoint Tumor_Excision 8. Excise and Weigh Tumors Endpoint->Tumor_Excision Pharmacodynamics 9. Pharmacodynamic Analysis (e.g., Western Blot for SMARCA2/4 degradation) Tumor_Excision->Pharmacodynamics Synergistic_Mechanism cluster_pathways CRPC Growth Drivers AR_Signaling Androgen Receptor (AR) Signaling Tumor_Growth Tumor Growth and Survival AR_Signaling->Tumor_Growth SWI_SNF_Activity SWI/SNF Chromatin Remodeling SWI_SNF_Activity->Tumor_Growth Enzalutamide Enzalutamide Enzalutamide->AR_Signaling AU15330 This compound AU15330->SWI_SNF_Activity

References

Application Notes and Protocols: Synergistic Effects of AU-15330 and Enzalutamide in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to androgen receptor (AR) targeted therapies, such as enzalutamide (B1683756), represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). A promising strategy to overcome this resistance is the combination of AR antagonists with agents that target alternative oncogenic pathways. AU-15330 is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of SMARCA2 and SMARCA4, the ATPase subunits of the SWI/SNF chromatin remodeling complex.[1] Enzalutamide is a second-generation non-steroidal antiandrogen that competitively inhibits the AR signaling pathway.[2][3] Preclinical studies have demonstrated that the combination of this compound and enzalutamide results in synergistic anti-tumor effects in prostate cancer models, including those resistant to enzalutamide.[1][4]

These application notes provide a summary of the preclinical data and detailed protocols for investigating the synergistic effects of combining this compound with enzalutamide.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and enzalutamide in prostate cancer models.

Table 1: In Vivo Efficacy of this compound and Enzalutamide Combination in a VCaP-CRPC Xenograft Model [2]

Treatment GroupNumber of Animals (n)Mean Tumor Weight (mg) ± SEM% Tumor Growth Inhibition
Vehicle181250 ± 150-
Enzalutamide (10 mg/kg, p.o.)20800 ± 12036%
This compound (60 mg/kg, i.v.)18600 ± 10052%
This compound + Enzalutamide16250 ± 5080%

Note: While synergistic effects are strongly indicated by the significant tumor growth inhibition in the combination group, specific Combination Index (CI) values from in vitro studies were not available in the reviewed literature. The Chou-Talalay method is recommended for quantifying synergy in cell viability assays.

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_AU15330 This compound Action cluster_Enzalutamide Enzalutamide Action cluster_Outcome Combined Effect AU15330 This compound SWISNF SWI/SNF Complex (SMARCA2/4) AU15330->SWISNF Binds to Degradation Proteasomal Degradation SWISNF->Degradation Ubiquitination Chromatin Chromatin Remodeling (Altered Accessibility) SWISNF->Chromatin Regulates Gene_Expr Altered Gene Expression Chromatin->Gene_Expr Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR Inhibits AR_Signal AR Signaling (Nuclear Translocation, DNA Binding) AR->AR_Signal Mediates AR_Signal->Gene_Expr Apoptosis Increased Apoptosis Gene_Expr->Apoptosis Proliferation Decreased Proliferation Gene_Expr->Proliferation Tumor_Growth Synergistic Tumor Growth Inhibition Apoptosis->Tumor_Growth Proliferation->Tumor_Growth

Caption: Mechanism of synergistic action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Prostate Cancer Cell Lines (e.g., VCaP, C4-2B) Treatment Treat with this compound, Enzalutamide, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot ChIP_Seq ChIP-Seq Analysis Treatment->ChIP_Seq Synergy_Calc Calculate Combination Index (CI) Viability_Assay->Synergy_Calc Xenograft Establish CRPC Xenografts (e.g., VCaP-CRPC) Animal_Treatment Treat Mice with Vehicle, Single Agents, and Combination Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Animal_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, Western Blot Tumor_Measurement->Endpoint_Analysis

Caption: Overall experimental workflow.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • VCaP (ATCC® CRL-2876™): Androgen-sensitive prostate cancer cell line.

    • C4-2B (ATCC® CRL-3315™): Castration-resistant prostate cancer cell line.

  • Culture Media:

    • VCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • C4-2B: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound (Selleck Chemicals, Cat# S8843 or equivalent): Prepare a stock solution in DMSO.

    • Enzalutamide (Selleck Chemicals, Cat# S1250 or equivalent): Prepare a stock solution in DMSO.

In Vitro Cell Viability Assay for Synergy Analysis

This protocol is designed to assess the synergistic effect of this compound and enzalutamide on the viability of prostate cancer cells.

  • Cell Seeding:

    • Seed prostate cancer cells (e.g., VCaP, C4-2B) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and enzalutamide in culture medium.

    • Treat cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control (DMSO).

    • Typical concentration ranges for initial screening:

      • This compound: 1 nM to 1 µM

      • Enzalutamide: 1 µM to 50 µM

    • Incubate for 72-96 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Western Blot Analysis

This protocol is for detecting the degradation of SMARCA2/4 and the inhibition of AR signaling.

  • Cell Lysis:

    • Plate cells and treat with this compound, enzalutamide, or the combination for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein lysate on a 4-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Anti-SMARCA2 (Abcam, ab235896 or equivalent)

      • Anti-SMARCA4 (Cell Signaling Technology, #49360 or equivalent)

      • Anti-AR (Cell Signaling Technology, #5153 or equivalent)

      • Anti-PSA/KLK3 (Cell Signaling Technology, #5365 or equivalent)

      • Anti-β-Actin (Loading Control) (Cell Signaling Technology, #4970 or equivalent)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)-Sequencing

This protocol is for identifying the genome-wide binding sites of AR and FOXA1 to understand the impact of the drug combination on their cistromes.

  • Cell Treatment and Cross-linking:

    • Treat VCaP cells with this compound, enzalutamide, or the combination for 24 hours.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the chromatin with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Anti-AR (Cell Signaling Technology, #5153 or equivalent)

      • Anti-FOXA1 (Abcam, ab170933 or equivalent)

      • IgG (Negative Control)

    • Capture the antibody-protein-DNA complexes with Protein A/G magnetic beads.

  • DNA Purification and Library Preparation:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin and reverse the cross-links.

    • Purify the DNA using a spin column.

    • Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.

  • Data Analysis:

    • Align the sequencing reads to the human genome.

    • Perform peak calling to identify binding sites.

    • Analyze differential binding between treatment groups to identify changes in the AR and FOXA1 cistromes.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of the drug combination.

  • Animal Model:

    • Use male immunodeficient mice (e.g., NOD-SCID).

    • Subcutaneously inject VCaP cells to establish tumors.

    • For a CRPC model, castrate the mice when tumors reach a certain volume and allow for regrowth.

  • Drug Administration:

    • Randomize mice into four groups: Vehicle, this compound alone, enzalutamide alone, and the combination.

    • Administer drugs as per the following schedule (based on published studies):

      • This compound: 60 mg/kg, intravenously (i.v.), 3 times per week.

      • Enzalutamide: 10 mg/kg, oral gavage (p.o.), 5 times per week.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight twice weekly.

    • Continue treatment for 3-5 weeks or until tumors in the control group reach the maximum allowed size.

    • At the endpoint, euthanize the mice and harvest the tumors for weight measurement, immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67), and western blot analysis.

Conclusion

The combination of this compound and enzalutamide presents a compelling therapeutic strategy for overcoming resistance in prostate cancer. The provided protocols offer a framework for researchers to further investigate the synergistic mechanisms and preclinical efficacy of this combination. Rigorous quantification of synergy using methods like the Chou-Talalay analysis is crucial for a comprehensive understanding of the drug-drug interaction.

References

Application Notes: Detecting SMARCA2/4 Degradation by AU-15330 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of two key chromatin remodeling proteins: SMARCA2 (Brahma-related gene 1, BRG1) and SMARCA4 (Brahma, BRM). These proteins are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets. This compound functions by simultaneously binding to SMARCA2/4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby tagging SMARCA2/4 for proteasomal degradation.[1][2] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of SMARCA2 and SMARCA4 in cultured cells following treatment with this compound.

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule consisting of a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of SMARCA2/4, marking them for degradation by the 26S proteasome. The degradation of these key ATPase subunits of the SWI/SNF complex leads to widespread chromatin compaction and perturbs essential oncogenic programs driven by transcription factors.[1]

AU15330_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex SMARCA2/4-AU-15330-VHL Ternary Complex This compound->Ternary_Complex Binds SMARCA2_4 SMARCA2/4 SMARCA2_4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Proteasome 26S Proteasome Degraded_SMARCA Degraded SMARCA2/4 Fragments Proteasome->Degraded_SMARCA Degradation Ub Ubiquitin Ub->Ternary_Complex Polyubiquitination Ternary_Complex->Proteasome Targeting

Caption: Mechanism of this compound-mediated degradation of SMARCA2/4.

Experimental Protocols

This section details the step-by-step methodology for treating cells with this compound and subsequently performing a Western blot to analyze SMARCA2 and SMARCA4 protein levels.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell lines (e.g., HEK293, HeLa, VCaP, B16F10, MC38) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM. A time-course experiment (e.g., 4, 8, 16, 24, 48 hours) is also recommended to determine the optimal treatment duration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired time period at 37°C and 5% CO2.

Part 2: Cell Lysis and Protein Quantification
  • Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. To ensure complete lysis and to shear DNA, sonicate the lysate briefly.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Part 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SMARCA2 and SMARCA4 diluted in the blocking buffer. The incubation should be performed overnight at 4°C with gentle shaking. A loading control antibody (e.g., Vinculin, β-actin, or GAPDH) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, corresponding to the primary antibody species, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the SMARCA2 and SMARCA4 bands to the loading control. The percentage of degradation can be calculated relative to the vehicle-treated control.

Western_Blot_Workflow cluster_1 Experimental Procedure A Cell Seeding & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (Anti-SMARCA2, Anti-SMARCA4, Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis & Quantification I->J

Caption: Western Blot experimental workflow for detecting SMARCA2/4 degradation.

Data Presentation

The following table summarizes the observed effects of this compound on SMARCA2 and SMARCA4 degradation based on available literature. Please note that specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not consistently reported in the public domain. The data presented here is qualitative and based on visual assessment of Western blots from the cited literature.

Cell LineTarget ProteinThis compound ConcentrationTreatment TimeObserved DegradationReference
HEK293SMARCA2, SMARCA410 nM - 1 µM4 - 24 hoursDose- and time-dependent degradation[2]
HeLaSMARCA2, SMARCA410 nM - 1 µM4 - 24 hoursDose- and time-dependent degradation[2]
VCaPSMARCA4, PBRM110 nM - 1 µM4 hoursDose-dependent degradation[1][3]
B16F10SMARCA2, SMARCA4100 nM, 1 µMNot SpecifiedDegradation observed at both concentrations[4]
MC38SMARCA2, SMARCA4100 nM, 1 µMNot SpecifiedDegradation observed at both concentrations[4]

Conclusion

This application note provides a comprehensive protocol for the detection and semi-quantitative analysis of SMARCA2 and SMARCA4 degradation induced by the PROTAC this compound. Adherence to this detailed Western blot methodology will enable researchers to reliably assess the efficacy of this compound in their specific cellular models. For precise quantitative analysis, it is recommended to perform detailed dose-response and time-course experiments to determine the DC50 and Dmax values in the cell lines of interest.

References

Application Notes and Protocols for Utilizing AU-15330 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4.[1][2] This complex plays a critical role in regulating gene expression by altering chromatin structure. Dysregulation of SWI/SNF activity is implicated in a variety of cancers, making it an attractive therapeutic target.[3] this compound has demonstrated preferential growth inhibitory effects in cancer cell lines dependent on specific transcription factors, such as androgen receptor (AR)-positive prostate cancer.[4] The mechanism of action involves inducing heterochromatinization at enhancer regions, leading to the downregulation of key oncogenic drivers like AR, FOXA1, and MYC.[4]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of the SWI/SNF pathway, to screen for synergistic or antagonistic compounds, or to characterize the cellular effects of this compound across diverse cell lines.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human-derived cancer cell lines after a 5-day treatment period. This data is essential for selecting appropriate cell models and concentration ranges for HTS assays.

Cell LineCancer TypeIC50 (nM)
VCaPProstate Cancer< 100
22Rv1Prostate Cancer< 100
C4-2BProstate Cancer< 100
LNCaPProstate Cancer< 100
HEK 293Normal> 100
HeLaCervical Cancer> 100

Data adapted from Xiao et al., 2022.[5]

Signaling Pathway and Mechanism of Action

This compound functions as a PROTAC, bridging the SMARCA2/4 proteins with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4. The loss of these ATPase subunits of the SWI/SNF complex leads to chromatin condensation, particularly at enhancer regions that regulate the expression of key oncogenic transcription factors.

AU15330_Mechanism_of_Action cluster_cell Cell AU15330 This compound VHL VHL E3 Ligase AU15330->VHL binds SMARCA SMARCA2/4 (SWI/SNF Complex) AU15330->SMARCA binds Ub Ubiquitin VHL->Ub recruits Proteasome Proteasome SMARCA->Proteasome targeted for degradation Chromatin Open Chromatin (Accessible Enhancers) SMARCA->Chromatin maintains Proteasome->SMARCA degrades Ub->SMARCA polyubiquitinates CondensedChromatin Condensed Chromatin (Inaccessible Enhancers) Chromatin->CondensedChromatin compaction upon SMARCA degradation Oncogenes Oncogenic Transcription (AR, FOXA1, MYC) Chromatin->Oncogenes enables ReducedTranscription Reduced Transcription CondensedChromatin->ReducedTranscription leads to CancerGrowth Cancer Cell Growth and Proliferation Oncogenes->CancerGrowth drives Inhibition Inhibition of Growth ReducedTranscription->Inhibition results in

Caption: Mechanism of action of this compound leading to cancer cell growth inhibition.

Experimental Protocols

High-throughput screening with this compound can be approached in several ways depending on the research question. Below are protocols for a primary screening assay to identify compounds that modulate this compound-induced cytotoxicity and a secondary assay to identify direct inhibitors of the SWI/SNF complex.

Primary High-Throughput Screening: Cell Viability Assay

This protocol is designed to screen a small molecule library for compounds that either enhance or suppress the cytotoxic effects of this compound in a cancer cell line sensitive to its action (e.g., VCaP).

Materials:

  • This compound sensitive cancer cell line (e.g., VCaP)

  • Complete cell culture medium

  • 384-well clear-bottom, black-walled tissue culture plates

  • Compound library dissolved in DMSO

  • This compound stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay

  • Plate reader with luminescence detection capabilities

  • Automated liquid handling system (recommended)

Protocol:

  • Cell Seeding:

    • Culture VCaP cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium to a final concentration that will result in 50-70% confluency after 24 hours.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a master plate of the compound library diluted in culture medium to 2X the final desired concentration.

    • Add 25 µL of the diluted compounds to the corresponding wells of the cell plates.

    • Include wells with DMSO only (negative control) and wells with a known cytotoxic agent (positive control).

  • This compound Treatment:

    • Prepare a solution of this compound in culture medium at 2X its IC50 concentration.

    • Add 25 µL of the this compound solution to all wells containing library compounds. For control wells, add 25 µL of medium with the corresponding DMSO concentration.

    • The final volume in each well should be 75 µL.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated controls.

    • Calculate the Z'-factor for each plate to assess assay quality (a Z'-factor > 0.5 is considered excellent for HTS).[6]

    • Identify primary "hits" as compounds that significantly alter the luminescence signal in the presence of this compound.

HTS_Workflow_Cell_Viability Start Start SeedCells Seed Cells (384-well plate) Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompounds Add Library Compounds & Controls Incubate24h->AddCompounds AddAU15330 Add this compound AddCompounds->AddAU15330 Incubate72h Incubate 72h AddAU15330->Incubate72h ViabilityAssay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate72h->ViabilityAssay ReadPlates Read Luminescence ViabilityAssay->ReadPlates DataAnalysis Data Analysis (Normalization, Z'-factor) ReadPlates->DataAnalysis IdentifyHits Identify Hits DataAnalysis->IdentifyHits HTS_Workflow_Biochemical Start Start PrepareReagents Prepare Reagents (Enzyme, Nucleosomes, Buffer) Start->PrepareReagents AddCompounds Add Hit Compounds (Serial Dilutions) PrepareReagents->AddCompounds AddEnzyme Add SMARCA4/2 Enzyme & Nucleosomes AddCompounds->AddEnzyme InitiateReaction Initiate with ATP AddEnzyme->InitiateReaction Incubate60m Incubate 60 min InitiateReaction->Incubate60m DetectADP Detect ADP (e.g., ADP-Glo) Incubate60m->DetectADP ReadLuminescence Read Luminescence DetectADP->ReadLuminescence DataAnalysis Data Analysis (IC50 Determination) ReadLuminescence->DataAnalysis ConfirmInhibitors Confirm Direct Inhibitors DataAnalysis->ConfirmInhibitors

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in AU-15330 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AU-15330. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4.[1] It functions by bringing these target proteins into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation of SMARCA2 and SMARCA4 has been shown to inhibit tumor growth in preclinical models, particularly in prostate cancer.[1]

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated preferential cytotoxicity in cancer cell lines driven by enhancer-binding transcription factors.[3] Its efficacy has been particularly noted in prostate cancer cell lines. A summary of reported half-maximal inhibitory concentrations (IC50) is provided below.

Cell LineCancer TypeIC50 (nM)
VCaPProstate Cancer< 100
22Rv1Prostate Cancer< 100
C4-2BProstate CancerNot explicitly stated, but sensitive
LNCaPProstate Cancer< 100
NCI-H929Multiple Myeloma< 100
MM.1SMultiple Myeloma< 100
HEK293TEmbryonic Kidney> 1000
HeLaCervical Cancer> 1000

Note: IC50 values can vary between experiments and laboratories. This table is intended as a general guide.

Troubleshooting Inconsistent Results

Q3: My Western blot results for SMARCA2/SMARCA4 degradation are inconsistent. What are the possible causes and solutions?

Inconsistent Western blot results are a common issue in cell-based assays.[4][5] Several factors related to your experimental protocol could be the cause.

Potential CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for maximal degradation. Very high concentrations can lead to the "hook effect," where degradation is reduced.[6][7]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for observing maximal degradation. Degradation kinetics can vary between cell lines.[8]
Poor Cell Health Ensure cells are healthy and not overgrown or contaminated. Cell stress can affect protein expression and degradation pathways.[5]
Inefficient Protein Lysis Use a lysis buffer optimized for nuclear proteins, as SMARCA2/4 are located in the nucleus. Ensure complete cell lysis to release the target proteins.
Antibody Issues Use a validated antibody specific for your target protein (SMARCA2 or SMARCA4). Verify the antibody's reactivity and use the recommended dilution. Poor quality or improperly stored antibodies can lead to variability.[4]
Uneven Protein Loading/Transfer Quantify protein concentration accurately and ensure equal loading in each lane. Optimize transfer conditions to ensure efficient protein transfer to the membrane.[4]

Q4: I am not observing the expected level of cytotoxicity in my cell viability assays. What should I check?

Several factors can influence the outcome of cell viability assays.

Potential CauseRecommended Solution
Cell Line Resistance Confirm that your cell line is expected to be sensitive to this compound. As shown in the IC50 table, some cell lines are inherently resistant.
Assay Type The choice of viability assay can impact results. Assays like MTT or XTT measure metabolic activity and can sometimes overestimate viability. Consider using a method that directly counts live/dead cells or measures ATP levels.
PROTAC Instability Assess the stability of this compound in your cell culture medium over the course of the experiment.[6]
Low Cell Permeability While this compound is cell-permeable, issues with cellular uptake can occur. Ensure proper dissolution of the compound in a suitable solvent like DMSO before adding to the media.

Experimental Protocols & Visualizations

Detailed Protocol: Western Blot for SMARCA4 Degradation

  • Cell Seeding: Seed your target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the predetermined optimal time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and run the electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against SMARCA4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathway and Experimental Workflow Diagrams

AU15330_Mechanism_of_Action cluster_cell Cell AU15330 This compound Ternary_Complex Ternary Complex (SMARCA2/4-AU15330-VHL) AU15330->Ternary_Complex Binds SMARCA2_4 SMARCA2/4 SMARCA2_4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_SMARCA2_4 Ubiquitinated SMARCA2/4 Ternary_Complex->Ub_SMARCA2_4 Promotes Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ub_SMARCA2_4->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of this compound leading to the degradation of SMARCA2/4.

Western_Blot_Workflow start Start: Cell Seeding treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-SMARCA4) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for a Western blot experiment to detect protein degradation.

Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent (this compound, Antibodies) Stability & Validity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_protocol Optimize Protocol (Concentration, Time) protocol_optimized Protocol Optimized? optimize_protocol->protocol_optimized cell_culture Review Cell Culture Technique cells_healthy Cells Healthy? cell_culture->cells_healthy reagents_ok->optimize_protocol Yes consult Consult Literature/ Technical Support reagents_ok->consult No protocol_optimized->cell_culture Yes protocol_optimized->consult No cells_healthy->consult No resolved Issue Resolved cells_healthy->resolved Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing AU-15330 Concentration for Maximum Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AU-15330 for targeted protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its target proteins?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific proteins within the cell. It is a heterobifunctional molecule that simultaneously binds to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The primary targets of this compound are the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-1 (PBRM1) protein.[1][2][3][4][5]

Q2: How does this compound mediate protein degradation?

A2: this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. One end of the this compound molecule binds to the bromodomain of its target proteins (SMARCA2, SMARCA4, or PBRM1), while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][6][7] This proximity induces the VHL ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the 26S proteasome.

Q3: What is the "hook effect" and how can I avoid it with this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in protein degradation.[8] This occurs because at excessively high concentrations, this compound is more likely to form binary complexes with either the target protein or the VHL E3 ligase, rather than the productive ternary complex (Target Protein-AU-15330-VHL) required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.[8]

Q4: What are the typical concentrations of this compound used in cell-based assays?

A4: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have shown effective degradation of SMARCA2 and SMARCA4 at concentrations ranging from the low nanomolar to the low micromolar range. For instance, significant degradation has been observed at 100 nM and 1 µM in various cell lines.[9] Degradation constants (DC50) in H929 cells have been reported to be as low as 0.7 nM for SMARCA2 and 0.9 nM for SMARCA4.[10]

Q5: How long should I treat my cells with this compound to observe maximum degradation?

A5: The kinetics of protein degradation induced by this compound can be rapid. Time-course experiments have shown that significant degradation of target proteins can be observed within a few hours of treatment. For example, in some cell lines, near-complete degradation of BRG1 (SMARCA4) was observed after just one hour of treatment with 1 µM this compound.[4] It is recommended to perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal treatment duration for your specific cell line and target protein.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low protein degradation 1. Suboptimal this compound concentration: The concentration used may be too low to be effective or too high, leading to the "hook effect".[8] 2. Poor cell permeability: this compound may not be efficiently entering the cells. 3. Low E3 ligase expression: The cell line may have low endogenous levels of the VHL E3 ligase. 4. Inefficient ternary complex formation: The this compound molecule may not be effectively bringing together the target protein and the VHL ligase.1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration. 2. Consult literature for the permeability of this compound in your cell line or consider using a more permeable analog if available. 3. Verify the expression of VHL in your cell line via Western blot or qPCR. 4. If possible, use biophysical assays (e.g., TR-FRET) to assess ternary complex formation.
High variability between replicates 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or health can affect the ubiquitin-proteasome system. 2. Inaccurate pipetting of this compound: Small volumes of highly concentrated stock solutions can be difficult to pipette accurately. 3. Uneven protein loading in Western blot: Inaccurate protein quantification or loading can lead to variability.1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare serial dilutions of this compound to work with larger, more manageable volumes. 3. Carefully perform protein quantification (e.g., BCA assay) and use a reliable loading control (e.g., GAPDH, β-actin) for normalization.
Degradation observed, but not maximal 1. Suboptimal treatment time: The incubation time may be too short for maximal degradation to occur. 2. Protein synthesis outpaces degradation: The rate of new protein synthesis may be competing with the rate of degradation.1. Conduct a time-course experiment to identify the time point of maximum degradation. 2. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) as a control experiment to assess the maximum degradation potential.
Off-target effects observed 1. High this compound concentration: Using excessively high concentrations can lead to non-specific binding and degradation of other proteins. 2. Promiscuous binding of the warhead or E3 ligase ligand: The components of the PROTAC may have affinity for other cellular proteins.1. Use the lowest effective concentration of this compound that achieves maximal degradation of the target protein. 2. Perform proteomics studies to identify potential off-target proteins and consider using a negative control compound that does not bind to the target or the E3 ligase.

Quantitative Data

The following tables summarize the dose-dependent degradation of SMARCA2 and SMARCA4 by this compound in H929 cells.

Table 1: Dose-Dependent Degradation of SMARCA2 by this compound in H929 Cells

This compound Concentration (nM)% SMARCA2 Degradation (relative to vehicle)
0.1~10%
0.7 (DC50)50%[10]
1>60%
10>80%
100>90%
1000>95%

Table 2: Dose-Dependent Degradation of SMARCA4 by this compound in H929 Cells

This compound Concentration (nM)% SMARCA4 Degradation (relative to vehicle)
0.1~5%
0.9 (DC50)50%[10]
1>55%
10>75%
100>85%
1000>90%

Note: The percentage degradation values are estimations based on reported DC50 values and typical PROTAC dose-response curves. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol for Determining Dose-Response of this compound-mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the dose-dependent degradation of SMARCA2, SMARCA4, and PBRM1 in a selected cell line.

Materials:

  • Cell line of interest (e.g., prostate cancer cell lines like LNCaP, VCaP, 22RV1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Cell Lysis:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to new tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (SMARCA2, SMARCA4, or PBRM1) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Repeat the blotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

AU15330_Mechanism_of_Action cluster_cell Cell AU15330 This compound TernaryComplex Ternary Complex (Target-AU15330-VHL) AU15330->TernaryComplex Binds Target Target Protein (SMARCA2/4, PBRM1) Target->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruits UbTarget Ubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome UbTarget->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound Dose-Response and Vehicle Control seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse Cells and Collect Protein incubate->lyse_cells quantify_protein Quantify Protein Concentration (BCA Assay) lyse_cells->quantify_protein western_blot Western Blot Analysis (Target Protein & Loading Control) quantify_protein->western_blot analyze_data Densitometry and Data Analysis western_blot->analyze_data end End analyze_data->end Troubleshooting_Workflow start Start: No/Low Protein Degradation check_concentration Is the concentration optimal? (Not in hook effect range) start->check_concentration dose_response Perform Wide Dose-Response (0.1 nM - 10 µM) check_concentration->dose_response No check_time Is the treatment time sufficient? check_concentration->check_time Yes dose_response->check_time time_course Perform Time-Course Experiment (e.g., 1-24h) check_time->time_course No check_ligase Is VHL E3 Ligase expressed? check_time->check_ligase Yes time_course->check_ligase verify_vhl Verify VHL Expression (Western Blot/qPCR) check_ligase->verify_vhl No check_permeability Is the compound permeable? check_ligase->check_permeability Yes verify_vhl->check_permeability permeability_assay Consider Permeability Assay or Alternative Compound check_permeability->permeability_assay No success Degradation Optimized check_permeability->success Yes permeability_assay->success

References

Addressing off-target effects of AU-15330 in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AU-15330. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address potential issues, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of its target proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This proximity leads to the ubiquitination of SMARCA2, SMARCA4, and PBRM1, marking them for degradation by the proteasome.[3] The degradation of these key components of the mSWI/SNF chromatin remodeling complex results in genome-wide chromatin compaction, particularly at enhancer regions, which in turn suppresses the transcriptional programs of oncogenic drivers like AR, FOXA1, and MYC.[3][4][6]

Q2: How selective is this compound? Am I likely to see off-target protein degradation?

A2: Mass spectrometry-based proteomics analyses have demonstrated that this compound is highly selective.[2][7] In these studies, SMARCA2, SMARCA4, and PBRM1 were identified as the only proteins significantly downregulated upon treatment with this compound.[4][7] While the direct degradation of unintended "off-target" proteins appears to be minimal, unexpected cellular phenotypes can still arise from other factors inherent to PROTAC technology.

Q3: My dose-response curve for this compound is bell-shaped (a "hook effect"). Is this an off-target effect?

A3: The "hook effect" is a known phenomenon for PROTACs and is not considered a traditional off-target effect.[8][9] It occurs at high concentrations of the PROTAC, where the formation of non-productive binary complexes (this compound bound to either the target protein or the E3 ligase alone) outcompetes the formation of the productive ternary complex (Target-AU-15330-E3 Ligase).[8][9] This leads to a decrease in degradation efficiency at supra-optimal concentrations. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.[8]

Q4: I am not observing any degradation of SMARCA4/SMARCA2. What could be the issue?

A4: There are several potential reasons for a lack of degradation. First, ensure you are using an appropriate concentration range; as mentioned above, concentrations that are too high can lead to the hook effect. Second, consider the expression levels of the target proteins and the VHL E3 ligase in your specific cell line. Sufficient levels of both are required for efficient degradation. Finally, PROTACs are large molecules, and poor cell permeability can be a factor.[8] You may need to optimize incubation times or assess cellular uptake directly.

Q5: Could the components of this compound (bromodomain ligand or VHL ligand) exert degradation-independent off-target effects?

A5: This is a possibility for any PROTAC. The ligands themselves could have pharmacological effects independent of their role in inducing protein degradation. For this compound, this would involve effects of the bromodomain-binding moiety or the VHL-recruiting moiety. To investigate this, it is recommended to use an inactive epimer of this compound as a negative control if available, as this compound will engage the target but not induce degradation.[10] Comparing the cellular effects of this compound to its inactive control can help differentiate between degradation-dependent and -independent effects.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype Observed

  • Issue: You observe a cellular phenotype (e.g., changes in proliferation, morphology, or signaling pathways) that is not readily explained by the degradation of SMARCA2/SMARCA4.

  • Troubleshooting Steps:

    • Confirm On-Target Degradation: First, verify the degradation of SMARCA2 and SMARCA4 by Western blot at the concentration and time point where the phenotype is observed.

    • Perform a Full Dose-Response: Correlate the phenotype with the degradation of the target proteins across a wide range of this compound concentrations. The phenotype should ideally track with the levels of SMARCA2/SMARCA4 and diminish at concentrations where the "hook effect" is observed.

    • Use a Negative Control: Compare the effects of this compound with a structurally similar but inactive molecule that does not induce degradation. If the phenotype persists with the inactive control, it is likely a degradation-independent off-target effect.

    • Rescue Experiment: To confirm the phenotype is due to on-target degradation, perform a rescue experiment by overexpressing a degradation-resistant mutant of SMARCA4 or SMARCA2.

    • Proteomics Analysis: For a comprehensive view, consider a proteome-wide analysis (e.g., using mass spectrometry) to confirm that no other proteins are being significantly degraded in your cellular model.

Problem 2: High Levels of Cell Toxicity at Low Concentrations

  • Issue: You observe significant cytotoxicity at concentrations of this compound that are at or below the optimal range for target degradation.

  • Troubleshooting Steps:

    • Titrate Concentration Carefully: Determine the lowest effective concentration that achieves significant degradation of SMARCA4/SMARCA2 while minimizing toxicity.

    • Assess Apoptosis Markers: Use assays such as Annexin V staining or caspase-3/7 activity assays to determine if the observed toxicity is due to apoptosis.

    • Compare with a Second Degrader: If possible, use a structurally different PROTAC that also degrades SMARCA2/SMARCA4. If the toxicity is not observed with the second degrader, it suggests a potential off-target effect of the this compound chemical scaffold.

    • Check Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the mSWI/SNF complex. Review literature to see if your cell model is known to be dependent on this pathway for survival.[4][6]

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)On-Target Effect
VCaPProstate Cancer< 100Preferentially Sensitive
LNCaPProstate Cancer< 100Preferentially Sensitive
22Rv1Prostate Cancer< 100Preferentially Sensitive
NCI-H526Small Cell Lung Cancer (SCLC-P)Low NanomolarPreferentially Sensitive
NCI-H1048Small Cell Lung Cancer (SCLC-P)Low NanomolarPreferentially Sensitive
NCI-H69Small Cell Lung Cancer (SCLC-A)Higher IC50Less Sensitive
Normal Prostate CellsNormal Tissue> 1,000Resistant

Data compiled from multiple sources indicating preferential activity in transcription factor-driven cancers.[4][7][11]

Mandatory Visualizations

AU15330_Mechanism cluster_cell Cellular Environment AU15330 This compound SMARCA4 SMARCA4/2 AU15330->SMARCA4 Binds to Bromodomain VHL VHL E3 Ligase AU15330->VHL Recruits Ternary_Complex Ternary Complex (SMARCA4-AU15330-VHL) SMARCA4->Ternary_Complex Chromatin Chromatin SMARCA4->Chromatin Maintains Accessibility VHL->Ternary_Complex Ubiquitin Ubiquitin Ub_SMARCA4 Ubiquitinated SMARCA4/2 Ternary_Complex->Ub_SMARCA4 Ubiquitination Proteasome Proteasome Ub_SMARCA4->Proteasome Degradation Degradation Proteasome->Degradation Compaction Chromatin Compaction Degradation->Compaction Leads to Transcription Oncogenic Transcription Chromatin->Transcription Inhibition Transcription Inhibited Compaction->Inhibition Off_Target_Workflow start Unexpected Cellular Phenotype Observed confirm_degradation 1. Confirm On-Target Degradation (Western Blot for SMARCA4/2) start->confirm_degradation dose_response 2. Correlate Phenotype with Degradation Dose-Response confirm_degradation->dose_response negative_control 3. Test with Inactive Negative Control Compound dose_response->negative_control is_phenotype_present Phenotype persists with negative control? negative_control->is_phenotype_present rescue_exp 4. Perform Rescue Experiment (Overexpress resistant mutant) is_phenotype_present->rescue_exp No off_target_degradation_independent Conclusion: Degradation-Independent OFF-TARGET Effect is_phenotype_present->off_target_degradation_independent Yes phenotype_rescued Phenotype rescued? rescue_exp->phenotype_rescued on_target Conclusion: Phenotype is likely ON-TARGET phenotype_rescued->on_target Yes off_target_degradation_dependent Conclusion: Degradation-Dependent OFF-TARGET Effect (Consider Proteomics) phenotype_rescued->off_target_degradation_dependent No Troubleshooting_Logic start Issue Encountered with this compound issue_type What is the nature of the issue? start->issue_type no_degradation Weak or No Degradation issue_type->no_degradation No Degradation hook_effect Bell-Shaped Dose-Response (Hook Effect) issue_type->hook_effect Hook Effect unexpected_phenotype Unexpected Phenotype issue_type->unexpected_phenotype Phenotype check_conc Check Concentration Range (Too high or too low?) no_degradation->check_conc optimize_conc Optimize Concentration: Use peak degradation level for experiments hook_effect->optimize_conc follow_workflow Follow the 'Investigating Unexpected Phenotypes' Workflow unexpected_phenotype->follow_workflow check_expression Verify Target & VHL Expression in Cell Line check_conc->check_expression check_permeability Assess Cell Permeability and Incubation Time check_expression->check_permeability

References

Managing AU-15330 toxicity in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AU-15330. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in animal models. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2] It functions by linking these target proteins to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation of SMARCA2 and SMARCA4 leads to the compaction of chromatin, particularly at enhancer regions of key oncogenes like AR, FOXA1, ERG, and MYC, thereby inhibiting their expression.[3][4][5]

Q2: What is the reported toxicity profile of this compound in animal models?

Existing preclinical studies in mouse models have indicated that this compound is generally well-tolerated.[4][5] At effective doses, it has not been reported to cause significant weight loss, alterations in the weight of major organs, or changes to hematological parameters.[6][7] Studies in castration-resistant prostate cancer (CRPC) models have shown that this compound can induce disease remission without evident toxicity.[1][5]

Q3: What are the recommended dosing regimens for this compound in mice?

Reported dosing schedules that have demonstrated efficacy without significant toxicity include:

  • 10 and 30 mg/kg administered intravenously, five days per week for three weeks.[1]

  • 60 mg/kg administered intravenously, three days per week for five weeks.[1]

Researchers should, however, determine the optimal dose and schedule for their specific animal model and experimental goals.

Q4: What should I do if I observe unexpected weight loss in my animal models treated with this compound?

While published data suggests this compound does not typically cause weight loss[6][7], individual animal responses can vary. If you observe significant weight loss (>15-20% of initial body weight), consider the following troubleshooting steps:

  • Confirm Compound Integrity: Ensure the formulation of this compound is correct and has been stored properly.

  • Vehicle Control: Assess the health of the vehicle control group to rule out any effects of the delivery vehicle itself.

  • Dose Reduction: Consider reducing the dose or the frequency of administration.

  • Supportive Care: Provide supportive care such as supplemental nutrition and hydration as per your institution's animal care guidelines.

  • Monitor Health: Closely monitor the animals for other signs of distress and consult with a veterinarian.

Q5: How can I monitor for potential hematological toxicity?

Although this compound has not been shown to affect the hematologic system[6][7], it is good practice to monitor for potential effects. A complete blood count (CBC) can be performed on whole blood collected from a cohort of animals at baseline and at the end of the study. Key parameters to monitor are white blood cells (WBC), red blood cells (RBC), and platelets (PLT).[7]

Q6: My in vivo study is showing a lack of efficacy. What could be the cause?

If you are not observing the expected anti-tumor efficacy, several factors could be at play:

  • Acquired Resistance: Prolonged treatment can lead to acquired resistance. Two primary mechanisms have been identified:

    • SMARCA4 Mutations: Mutations in the bromodomain of SMARCA4 can prevent this compound from binding and inducing degradation.[8][9][10]

    • ABCB1 Overexpression: Increased expression of the drug efflux pump ABCB1 can reduce the intracellular concentration of this compound.[8][9]

  • Suboptimal Dosing: The dose or schedule may not be optimal for your specific model.

  • Compound Formulation: Ensure proper formulation and administration of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Animal Morbidity or Severe Weight Loss Formulation issue, incorrect dosing, or model-specific sensitivity.1. Immediately pause dosing. 2. Verify the concentration and formulation of this compound. 3. Review dosing calculations and administration technique. 4. Perform a necropsy and histopathological analysis of major organs on affected animals to identify any potential organ toxicity.[11]
Lack of SMARCA2/4 Degradation in Tumor Tissue Insufficient drug exposure, acquired resistance.1. Confirm target degradation in tumor tissue via Western blot or immunohistochemistry (IHC).[7] 2. If degradation is not observed, consider increasing the dose or optimizing the dosing schedule. 3. If resistance is suspected, sequence the SMARCA4 gene in resistant tumors and assess ABCB1 expression.[8][9]
Tumor Regrowth After Initial Response Development of acquired resistance.1. Biopsy the relapsed tumor to investigate mechanisms of resistance (SMARCA4 mutation or ABCB1 overexpression). 2. Consider combination therapies. This compound has shown synergy with the androgen receptor antagonist enzalutamide.[1][5][12]

Quantitative Data Summary

Animal Model Dosing Regimen Body Weight Change Major Organ Weight Change Hematological Findings (WBC, RBC, PLT) Reference
Non-tumor bearing CD-1 mice10 and 30 mg/kg, i.v.No significant effectNo significant effectNo significant effect[6][7]
CRPC Xenograft Models60 mg/kg, i.v. with or without enzalutamideNot specified, but no evident toxicity reportedNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment in Non-Tumor Bearing Mice

  • Animals: Utilize non-tumor bearing CD-1 mice.[7]

  • Groups: Divide mice into a vehicle control group and this compound treatment groups (e.g., 10 mg/kg and 30 mg/kg).

  • Dosing: Administer this compound or vehicle intravenously according to the desired schedule (e.g., 5 days per week).

  • Monitoring:

    • Measure body weight twice weekly.

    • At the end of the study, collect whole blood for a complete blood count (CBC) analysis.

    • Perform a necropsy and collect major organs (e.g., liver, spleen, kidney, lung, small intestine).

  • Analysis:

    • Compare the mean body weights between the groups.

    • Compare the weights of the major organs between the groups.

    • Analyze CBC data for any significant differences in white blood cells, red blood cells, and platelets.

    • Conduct histopathological analysis of the collected organs.[11]

Visualizations

AU15330_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery AU15330 This compound Bait Bait Moiety AU15330->Bait Linker Linker Bait->Linker SMARCA2_4 SMARCA2/4 (Target Protein) Bait->SMARCA2_4 Binds to Bromodomain Ligand E3 Ligase Ligand (VHL) Linker->Ligand E3_Ligase VHL E3 Ligase Ligand->E3_Ligase Recruits Proteasome Proteasome SMARCA2_4->Proteasome Degradation E3_Ligase->SMARCA2_4 Ubiquitination Degraded\nFragments Degraded Fragments Proteasome->Degraded\nFragments Results in Ub Ubiquitin

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental_Workflow_Toxicity cluster_analysis Data Analysis start Start: In Vivo Study dosing Administer this compound and Vehicle Control start->dosing monitoring Monitor Body Weight and General Health dosing->monitoring endpoint Study Endpoint monitoring->endpoint collection Collect Blood and Tissues (Tumor, Organs) endpoint->collection cbc Complete Blood Count (CBC) collection->cbc organ_weight Measure Organ Weights collection->organ_weight histology Histopathology of Organs collection->histology target_degradation Confirm Target Degradation (Western/IHC) collection->target_degradation report Final Report: Assess Toxicity Profile cbc->report organ_weight->report histology->report target_degradation->report

References

Strategies to prevent AU-15330 degradation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AU-15330 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, a proteolysis-targeting chimera (PROTAC) that degrades the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2][3][4] This guide provides troubleshooting strategies and answers to frequently asked questions to help ensure the stability and optimal performance of this compound in your cell culture experiments.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in cell culture, focusing on potential degradation and providing actionable solutions.

Issue 1: Decreased or Inconsistent this compound Activity Over Time

Symptoms:

  • Initial experiments show potent degradation of SMARCA2/4, but the effect diminishes in later experiments using the same stock solution.

  • High variability in the dose-response curve between experiments.

  • Loss of expected downstream biological effects.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Hydrolysis of this compound in Aqueous Media This compound, like many complex organic molecules, may be susceptible to hydrolysis at the physiological pH of cell culture media (typically 7.2-7.4).[5] Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Enzymatic Degradation by Serum Components Fetal Bovine Serum (FBS) and other serum supplements contain esterases and proteases that can degrade small molecules.[5] To determine if serum is the cause, perform a stability study comparing this compound's efficacy in serum-free versus serum-containing media. If degradation is observed, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line.
Reaction with Media Components Certain components in cell culture media, such as amino acids or vitamins, can potentially react with and degrade complex small molecules.[6][7] If you suspect this is an issue, you can test the stability of this compound in a simpler buffered solution like PBS at 37°C. This can help differentiate between degradation due to media components and inherent instability in aqueous solutions.
Repeated Freeze-Thaw Cycles of Stock Solution Each freeze-thaw cycle can introduce moisture into your DMSO stock, which can lead to compound precipitation and degradation.[5][8] Aliquot your this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Photodegradation Exposure to light can cause degradation of light-sensitive compounds.[9] Protect your this compound stock solutions and experimental setups from direct light by using amber vials and covering plates with foil when possible.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 µM) in your cell culture medium (with and without serum, if applicable).

  • Incubation:

    • Add the this compound-containing medium to wells of a cell culture plate (without cells).

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Time-Point Collection:

    • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately after collection, snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Plot the concentration of this compound against time to determine its degradation rate.

  • Cell-Based Assay:

    • In parallel, treat your target cells with freshly prepared this compound and with the pre-incubated media from the different time points.

    • Assess the degradation of SMARCA2/4 via Western blot or another suitable method. A decrease in target degradation with pre-incubated media indicates instability.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[4] Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8] Use amber or foil-wrapped vials to protect the solution from light.

Q2: What is the recommended final concentration of DMSO in my cell culture experiments?

A: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Can I pre-mix this compound in my cell culture medium for the entire week?

A: It is strongly advised not to pre-mix this compound in your cell culture medium for extended periods. Due to the potential for hydrolysis and enzymatic degradation, fresh dilutions should be prepared from your DMSO stock immediately before each experiment to ensure consistent and reliable results.

Q4: My cells are not showing the expected level of SMARCA2/4 degradation. Could this be a stability issue?

A: Yes, a lack of efficacy can be a sign of this compound degradation. Follow the troubleshooting guide above to investigate potential causes such as degradation in the media or issues with your stock solution. Other factors to consider include cell line sensitivity and the expression levels of the VHL E3 ligase, which this compound utilizes to mediate protein degradation.[10][11]

Q5: Are there any specific components in cell culture media that are known to degrade this compound?

A: While specific studies on this compound are not available, it is known that components in serum can enzymatically degrade small molecules.[5] Additionally, highly reactive species that can sometimes be generated in media, especially when exposed to light, could potentially interact with the complex structure of this compound.[9]

Visualizations

Diagram 1: this compound Mechanism of Action

AU15330_Mechanism This compound Mediated Degradation of SMARCA2/4 cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation AU15330 This compound SMARCA SMARCA2/4 (Target Protein) AU15330->SMARCA Binds to Target VHL VHL E3 Ligase AU15330->VHL Recruits E3 Ligase Proteasome Proteasome SMARCA->Proteasome Targeted for Degradation VHL->SMARCA Ubiquitination Ub Ubiquitin Degraded_SMARCA Degraded SMARCA2/4 Fragments Proteasome->Degraded_SMARCA Degrades Target

Caption: Mechanism of this compound-induced SMARCA2/4 degradation.

Diagram 2: Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow Troubleshooting this compound Instability Start Inconsistent or Decreased This compound Activity Check_Stock Check Stock Solution: - Aliquoted? - Correct Solvent (Anhydrous DMSO)? - Proper Storage (-20°C/-80°C)? Start->Check_Stock Prep_Fresh Prepare Fresh Dilutions in Media Immediately Before Use Check_Stock->Prep_Fresh Serum_Effect Test in Serum-Free vs. Serum-Containing Media Prep_Fresh->Serum_Effect Light_Protection Protect from Light? (Amber Vials, Foil) Serum_Effect->Light_Protection No Difference Resolution Problem Resolved Serum_Effect->Resolution Degradation in Serum Media_Control Test Stability in PBS vs. Media Light_Protection->Media_Control Light_Protection->Resolution Improved Stability Media_Control->Resolution Degradation in Media Contact_Support Contact Technical Support Media_Control->Contact_Support Stable in Both

Caption: A logical workflow to troubleshoot this compound instability.

References

Improving the delivery and bioavailability of AU-15330 in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo delivery and bioavailability of AU-15330.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomain of the target proteins, all connected by a linker.[1][3] By bringing the target protein in proximity to the E3 ligase, this compound hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation of SMARCA2, SMARCA4, and PBRM1.[4] This leads to chromatin compaction and disruption of oncogenic transcription programs in cancer cells.[4][5]

Q2: What is the known bioavailability of this compound?

The first-generation compound, this compound, is noted to have a lack of oral bioavailability.[3][6] This is a common challenge for many PROTAC molecules due to their large size and physicochemical properties that do not align with traditional oral drug-like characteristics (e.g., Lipinski's Rule of Five).[7] The use of a von Hippel-Lindau (VHL) E3 ligase ligand in its structure is thought to contribute to this poor oral bioavailability.[3][6] For this reason, in vivo studies with this compound have primarily utilized intravenous (i.v.) administration.[1][8]

Q3: Are there orally bioavailable alternatives to this compound?

Yes, a second-generation mSWI/SNF ATPase degrader, AU-24118, has been developed with improved oral bioavailability.[6][9] AU-24118 utilizes a cereblon (CRBN) E3 ligase ligand, which is a strategy shown to yield PROTACs with better pharmacokinetic properties.[6]

Q4: What are the general challenges in delivering PROTACs like this compound in vivo?

PROTACs, including this compound, present several challenges for in vivo delivery due to their inherent physicochemical properties:

  • High Molecular Weight: PROTACs are significantly larger than traditional small molecule drugs, which can hinder their ability to cross biological membranes.[7][10]

  • Low Aqueous Solubility: Many PROTACs are hydrophobic and have poor solubility in aqueous solutions, making formulation difficult and limiting absorption.[10][11] this compound is reported to be insoluble in water.[12]

  • Poor Permeability: The large size and often polar surface area can lead to low cell permeability, which is necessary for both absorption and reaching intracellular targets.[13][14]

  • Metabolic Instability: The linker and ligand components can be susceptible to metabolic enzymes, leading to rapid clearance from the body.[7][14]

Troubleshooting Guide

Issue 1: Poor Compound Solubility During Formulation Preparation

Symptoms:

  • The compound fails to dissolve in the desired vehicle.

  • Precipitation is observed upon addition of aqueous components.

  • The final formulation is cloudy or contains visible particles.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate solvent system. This compound is highly soluble in DMSO (≥100 mg/mL).[12] Start by dissolving this compound in a minimal amount of DMSO before slowly adding co-solvents like PEG300, Tween-80, or Cremophor EL.[8][12]
Compound has low aqueous solubility. For intravenous administration, consider formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[8] For other routes, explore lipid-based formulations or amorphous solid dispersions.
Precipitation upon dilution. Prepare the formulation by adding each solvent sequentially, ensuring the solution is clear before adding the next component.[8] Use of surfactants and cyclodextrins can help maintain solubility in the final aqueous vehicle.
Issue 2: Low or Inconsistent Bioavailability After Oral Administration

Symptoms:

  • Low plasma concentrations of this compound.

  • High variability in plasma levels between subjects.

  • Lack of expected therapeutic efficacy.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inherent poor oral absorption of this compound. As a VHL-based PROTAC, this compound has intrinsically low oral bioavailability.[3][6] Intravenous administration is the recommended route for consistent exposure. If oral delivery is essential, significant formulation work is required.
Poor dissolution in the gastrointestinal (GI) tract. Enhance dissolution by creating an amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMCAS, Eudragit®).[11] This can increase the solubility and dissolution rate in GI fluids.
Low permeability across the intestinal wall. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS) or self-nanoemulsifying drug delivery system (SNEDDS).[11][15] These systems can improve solubility and utilize lipid absorption pathways to enhance permeability.
First-pass metabolism in the gut wall and liver. Co-administration with inhibitors of relevant metabolic enzymes (if known) could be explored. However, this requires detailed metabolic studies of this compound. Lipid-based formulations can also partially bypass first-pass metabolism through lymphatic transport.
Efflux by transporters (e.g., P-glycoprotein). Long-term treatment with PROTACs has been shown to induce overexpression of efflux pumps like ABCB1 (P-glycoprotein), leading to resistance.[16] While not a direct bioavailability issue for a single dose, it's a consideration for multi-dosing studies. Co-administration with a P-gp inhibitor could be investigated.

Data and Formulation Summary

Table 1: Reported Solubility and In Vivo Formulations for this compound

Solvent/Vehicle Solubility/Concentration Administration Route Reference
DMSO≥100 mg/mL (132.28 mM)In Vitro / Stock[12]
Ethanol100 mg/mLIn Vitro / Stock[12]
WaterInsoluble-[12]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥3.5 mg/mL (4.63 mM)In Vivo (i.v.)[8]
10% DMSO, 90% (20% SBE-β-CD in saline)≥3.5 mg/mL (4.63 mM)In Vivo (i.v.)[8]
10% DMSO, 90% corn oil≥3.5 mg/mL (4.63 mM)In Vivo[8]

Table 2: General Strategies for Improving PROTAC Bioavailability

Strategy Principle Examples
Amorphous Solid Dispersions (ASD) Dispersing the PROTAC in a polymer matrix in an amorphous state to increase solubility and dissolution rate.HPMCAS, Eudragit®, Soluplus®
Lipid-Based Formulations Dissolving the PROTAC in lipids, surfactants, and co-solvents to improve solubilization and facilitate absorption via lipid pathways.SEDDS, SNEDDS, Liposomes
Nanoparticle Formulations Encapsulating the PROTAC in nanoparticles to improve solubility, protect from degradation, and potentially target specific tissues.Polymeric micelles, Lipid nanoparticles
Prodrug Approach Modifying the PROTAC structure with a promoiety that is cleaved in vivo to release the active drug, improving properties like permeability.Attaching a lipophilic group to the E3 ligase ligand.
Medicinal Chemistry Optimization Modifying the linker or ligands to improve physicochemical properties.Using cyclic linkers, changing E3 ligase ligand (e.g., CRBN instead of VHL).

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.

Materials:

  • This compound

  • Polymer (e.g., HPMCAS-LG, Soluplus®, PVP VA64)

  • Volatile solvent (e.g., Dichloromethane, Acetone, Methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Methodology:

  • Selection of Polymer: Choose a polymer based on preliminary screening for its ability to maintain supersaturation of this compound.

  • Dissolution: Accurately weigh this compound and the selected polymer (e.g., at drug-to-polymer ratios of 1:4 and 1:9). Dissolve both components completely in a suitable volatile solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

  • Drying: Scrape off the film and transfer it to a vacuum oven. Dry the solid dispersion under high vacuum at a temperature below the glass transition temperature (Tg) of the polymer for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried ASD using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the prepared ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature.

  • Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids (SGF and SIF) to compare the dissolution profile of the ASD with the pure crystalline this compound.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media, enhancing its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath (e.g., 40-50°C) to ensure homogeneity, if necessary.

    • Vortex the mixture until a clear, uniform solution is formed. This is the blank SEDDS formulation.

    • Add a pre-weighed amount of this compound to the blank formulation.

    • Vortex and/or gently heat until the drug is completely dissolved.

  • Self-Emulsification Test:

    • Add 1 mL of the drug-loaded SEDDS formulation dropwise to 250 mL of distilled water in a beaker with gentle stirring.

    • Visually observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white, stable emulsion rapidly and spontaneously.

    • Measure the time it takes for the emulsion to form.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to check for any signs of phase separation or drug precipitation.

  • In Vitro Drug Release: Perform drug release studies using a dialysis bag method in simulated GI fluids to assess the release profile from the emulsified system.

Visualizations

AU15330_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_3 Ubiquitin-Proteasome System p_ligand Target Ligand linker Linker p_ligand->linker target SMARCA2/4 (Target Protein) p_ligand->target Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase VHL E3 Ligase e3_ligand->e3_ligase Binds ternary Target-PROTAC-E3 Ligase Ternary Complex target->ternary e3_ligase->ternary ubiquitin Ubiquitination ternary->ubiquitin Induces proteasome Proteasomal Degradation ubiquitin->proteasome Leads to degraded Degraded SMARCA2/4 proteasome->degraded

Caption: Mechanism of action for this compound PROTAC.

Bioavailability_Troubleshooting start Low In Vivo Efficacy or Plasma Concentration check_route Was administration route oral? start->check_route iv_issue Investigate IV formulation: - Solubility issues? - Stability in plasma? - Rapid clearance? check_route->iv_issue No (IV) oral_issue Poor Oral Bioavailability Is Expected for this compound check_route->oral_issue Yes formulation_strategy Select a Formulation Strategy oral_issue->formulation_strategy asd Amorphous Solid Dispersion (ASD) formulation_strategy->asd lipid Lipid-Based System (SEDDS/SNEDDS) formulation_strategy->lipid nano Nanoparticle Formulation formulation_strategy->nano test_dissolution Test In Vitro Dissolution asd->test_dissolution lipid->test_dissolution nano->test_dissolution test_pk Conduct In Vivo Pharmacokinetic Study test_dissolution->test_pk evaluate Evaluate Results test_pk->evaluate success Improved Bioavailability evaluate->success Sufficient Improvement reoptimize Re-optimize Formulation or Change Strategy evaluate->reoptimize Insufficient Improvement reoptimize->formulation_strategy

Caption: Troubleshooting logic for low this compound bioavailability.

Formulation_Development_Workflow start Define Target Product Profile (Route, Dose, Desired Exposure) physchem Characterize Physicochemical Properties (Solubility, Permeability) start->physchem excipient Screen Excipients (Solvents, Polymers, Lipids) physchem->excipient formulation Develop Prototype Formulations (e.g., ASD, SEDDS, Nano) excipient->formulation char In Vitro Characterization (Dissolution, Stability, Particle Size) formulation->char char->excipient Poor Results optimize Optimize Lead Formulations char->optimize Promising Results pk_study In Vivo Pharmacokinetic (PK) Study in Animal Model optimize->pk_study pk_study->optimize Unacceptable PK end Select Candidate Formulation for Efficacy Studies pk_study->end Acceptable PK

Caption: General workflow for formulation development.

References

Technical Support Center: AU-15330 On-Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the on-target engagement of AU-15330.

Understanding this compound

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as the associated protein PBRM1.[1][2][3][4] It achieves this by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Confirming that this compound is engaging its intended targets is a critical step in any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm on-target engagement of this compound?

A1: The two primary methods are:

  • Western Blotting: To confirm the degradation of the target proteins (SMARCA2, SMARCA4, and PBRM1). This is the most direct and common method to demonstrate the functional outcome of this compound engagement.

  • Cellular Thermal Shift Assay (CETSA): To directly measure the biophysical binding of this compound to its target proteins in a cellular context. This method can confirm target engagement even in the absence of degradation.[5][6]

Q2: What is the expected outcome of successful this compound treatment?

A2: Successful on-target engagement of this compound will result in a dose- and time-dependent decrease in the protein levels of SMARCA2, SMARCA4, and PBRM1.[3][7] Downstream, this leads to chromatin compaction and modulation of key signaling pathways, such as the Androgen Receptor (AR) and FOXA1 pathways in prostate cancer cells.[1][2][8]

Q3: How can I be sure that the observed effects are specific to this compound's on-target activity?

A3: To ensure specificity, it is recommended to include proper controls in your experiments, such as a vehicle-only control (e.g., DMSO) and potentially a negative control compound that is structurally similar to this compound but does not induce degradation.

Troubleshooting Guides

Western Blotting for Target Degradation

This guide will help you troubleshoot common issues when performing a Western blot to detect the degradation of SMARCA2, SMARCA4, and PBRM1 after treatment with this compound.

Experimental Workflow

cluster_0 Cell Treatment cluster_1 Protein Extraction cluster_2 Western Blot cell_culture Plate and culture cells treatment Treat with this compound (dose-response and time-course) cell_culture->treatment lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors treatment->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (PVDF or nitrocellulose) sds_page->transfer blocking Block membrane (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab Incubate with primary antibody (anti-SMARCA2, -SMARCA4, or -PBRM1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal with ECL substrate secondary_ab->detection

Figure 1. Western Blot workflow for assessing this compound-mediated protein degradation.

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
No degradation observed Insufficient treatment time or concentration of this compound.Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 4-24 hours) experiment to determine optimal conditions for your cell line.
Cell line is resistant to this compound.Verify the expression of SMARCA2 and SMARCA4 in your cell line. Some cell lines may have lower expression or mutations that affect this compound activity.
Poor antibody quality.Ensure your primary antibody is validated for Western blotting and recognizes the target protein. Use a positive control cell lysate if possible.
High background Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.
Antibody concentration is too high.Titrate your primary and secondary antibodies to determine the optimal dilution.
Multiple non-specific bands Protein degradation during sample preparation.Always use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice.
Antibody is not specific.Use a different, validated antibody. Perform a BLAST search of the antibody's immunogen to check for potential cross-reactivity.

Quantitative Data for Western Blotting

Parameter Recommended Range Notes
This compound Concentration 100 nM - 1 µMOptimal concentration may vary by cell line.[2][9]
Treatment Time 4 - 24 hoursTime-dependent degradation is expected.
Primary Antibody Dilution As recommended by the manufacturer (typically 1:1000)Optimize for your specific experimental conditions.
Secondary Antibody Dilution As recommended by the manufacturer (typically 1:5000 - 1:10000)
Cellular Thermal Shift Assay (CETSA) for Direct Target Binding

CETSA is a powerful technique to confirm the direct binding of this compound to SMARCA2 and SMARCA4 in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cell_culture Harvest and resuspend cells treatment Treat cells with this compound or vehicle cell_culture->treatment aliquot Aliquot cell suspension treatment->aliquot heat Heat aliquots to a range of temperatures aliquot->heat lysis Lyse cells (e.g., freeze-thaw cycles) heat->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western blot for SMARCA2/4 centrifugation->western_blot

Figure 2. CETSA workflow to confirm direct binding of this compound to its targets.

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
No thermal shift observed The compound does not induce a significant thermal shift for the target.While less common for PROTACs, some compounds may not alter the thermal stability of their targets. Consider an alternative target engagement assay.
Incorrect temperature range.Optimize the temperature gradient based on the known or predicted melting temperature of your target protein.
High variability between replicates Inconsistent heating or cell lysis.Ensure uniform heating of all samples. Optimize your lysis protocol for consistency.
Uneven cell density in aliquots.Ensure the cell suspension is homogenous before aliquoting.
Weak signal in Western blot Low protein abundance in the soluble fraction.Load a higher amount of protein onto the gel.

Quantitative Data for CETSA

Parameter Recommended Range Notes
This compound Concentration 1 - 10 µMHigher concentrations may be needed to observe a significant shift.
Temperature Range 40 - 70°CThe optimal range will depend on the thermal stability of SMARCA2 and SMARCA4.
Heating Time 3 - 5 minutes

Downstream Signaling Pathway

This compound-mediated degradation of SMARCA2/4 has significant downstream consequences, particularly in cancer cells dependent on these proteins for maintaining oncogenic transcriptional programs.

AU15330 This compound SMARCA2_4 SMARCA2/4 AU15330->SMARCA2_4 binds PBRM1 PBRM1 AU15330->PBRM1 binds Degradation Proteasomal Degradation SMARCA2_4->Degradation leads to PBRM1->Degradation leads to Chromatin Chromatin Compaction Degradation->Chromatin results in AR_FOXA1 AR/FOXA1 Signaling Chromatin->AR_FOXA1 inhibits Gene_Expression Oncogenic Gene Expression AR_FOXA1->Gene_Expression regulates Cell_Growth Inhibition of Tumor Cell Growth Gene_Expression->Cell_Growth drives

Figure 3. Downstream signaling effects of this compound engagement.

By confirming the on-target engagement of this compound through these methods, researchers can confidently interpret their experimental results and further elucidate the therapeutic potential of targeting the SWI/SNF complex.

References

Mitigating resistance mechanisms to AU-15330 in cancer cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate resistance mechanisms to AU-15330 in cancer cells.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound and mechanisms of resistance.

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the target proteins (SMARCA2/4), a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically the von Hippel-Lindau or VHL E3 ligase).[3][4] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target proteins, disrupting the chromatin remodeling function of the SWI/SNF complex.[5][6] This disruption can lead to the suppression of oncogenic gene programs and inhibit tumor growth, particularly in cancers dependent on transcription factors regulated by the SWI/SNF complex.[5][7]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Acquired resistance to this compound in cancer cells has been observed to occur through two primary mechanisms:

  • On-Target Mutations: Point mutations can arise in the bromodomain of the SMARCA4 gene, which is the binding site for this compound.[3][8] These mutations prevent the PROTAC from effectively binding to the SMARCA4 protein, thereby inhibiting its degradation.[3][8] This type of resistance has been observed in cell lines developed through continuous exposure to high concentrations of this compound.[9]

  • Increased Drug Efflux: Upregulation of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1) can lead to resistance.[3][9] ABCB1 is a drug efflux pump that actively transports a wide range of small molecules, including PROTACs like this compound, out of the cell.[3][10] This reduces the intracellular concentration of this compound, preventing it from reaching its target and inducing degradation. This mechanism has been identified in cell lines that developed resistance to lower concentrations of this compound.[9]

Q3: How can I determine which resistance mechanism is present in my cell line?

A3: A systematic approach is recommended to identify the underlying resistance mechanism. This typically involves a combination of genomic, transcriptomic, and proteomic analyses.

  • For On-Target Mutations: Perform whole-exome sequencing (WES) or targeted Sanger sequencing of the SMARCA4 gene in your resistant cell lines to identify potential mutations in the bromodomain.[3][9]

  • For Increased Drug Efflux:

    • Transcriptomic Analysis: Use quantitative real-time PCR (qPCR) or RNA-sequencing (RNA-seq) to measure the mRNA expression levels of the ABCB1 gene.[3][9] A significant increase in ABCB1 mRNA in resistant cells compared to parental cells is a strong indicator of this mechanism.

    • Proteomic Analysis: Perform a western blot to detect the protein levels of ABCB1.[3] An increase in ABCB1 protein in resistant cells confirms the transcriptomic data.

    • Functional Assays: A functional assay, such as a rhodamine 123 or calcein-AM efflux assay, can be used to measure the activity of the ABCB1 pump.

Q4: Can resistance to this compound be reversed?

A4: Yes, for resistance mediated by increased drug efflux, it is possible to restore sensitivity to this compound. Co-treatment of resistant cells with an ABCB1 inhibitor, such as zosuquidar (B1662489) or elacridar, has been shown to reverse resistance by blocking the efflux of this compound, thereby increasing its intracellular concentration and restoring its degradative activity.[3][10][11] For on-target mutations, reversing resistance is more challenging and may require alternative therapeutic strategies, such as developing next-generation PROTACs that can bind to the mutated target.

Section 2: Troubleshooting Guides

This section provides troubleshooting for common experimental issues encountered when studying this compound resistance.

Guide 1: Generating this compound Resistant Cell Lines
Problem Possible Cause Suggested Solution
Cells do not develop resistance. Drug concentration is too high, leading to widespread cell death.Start with a lower, sub-lethal concentration of this compound (e.g., around the IC20-IC30) and gradually increase the concentration in a stepwise manner as cells adapt.[12]
Insufficient duration of drug exposure.The development of resistance can be a lengthy process, often taking several weeks to months.[12] Continue the selection process for an extended period.
High variability in resistance levels between replicate cultures. Inconsistent cell culture conditions.Maintain strict cell culture practices, including consistent seeding densities, passage numbers, and media changes.
Heterogeneity of the parental cell line.Consider single-cell cloning of the parental line before initiating the resistance development protocol to ensure a more homogenous starting population.
Guide 2: Western Blot for SMARCA2/SMARCA4 Degradation
Problem Possible Cause Suggested Solution
No or weak signal for SMARCA2/SMARCA4 in control lanes. Low protein expression in the cell line.Increase the amount of protein loaded onto the gel.[13] Use a positive control cell line known to express high levels of the target proteins.
Inefficient protein extraction.Use a lysis buffer optimized for nuclear proteins and include protease inhibitors.[14][15]
Poor antibody performance.Ensure the primary antibodies for SMARCA2 and SMARCA4 are validated for western blotting and are used at the recommended dilution.[16]
Incomplete or no degradation of SMARCA2/SMARCA4 after this compound treatment. "Hook effect" due to excessively high PROTAC concentration.Perform a dose-response experiment with a wide range of this compound concentrations, including lower nanomolar ranges, to identify the optimal concentration for degradation.[4][9]
Sub-optimal treatment time.Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal duration for maximal degradation.[4]
Poor cell permeability of this compound.While this compound is generally cell-permeable, ensure proper solubilization in DMSO and thorough mixing in the culture medium.[17]
Resistance mechanism is present (see FAQs).Analyze for SMARCA4 mutations or ABCB1 overexpression.
High background on the western blot. Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8][13]
Antibody concentration is too high.Titrate the primary and secondary antibodies to determine the optimal concentrations.[8]
Guide 3: qPCR for ABCB1 Gene Expression
Problem Possible Cause Suggested Solution
High Cq values or no amplification. Poor RNA quality or quantity.Use a high-quality RNA extraction kit and ensure the integrity of the RNA using a Bioanalyzer or similar instrument.
Inefficient reverse transcription.Use a reputable reverse transcription kit and optimize the amount of RNA input.
Poor primer design.Design and validate primers for ABCB1 and a stable housekeeping gene (e.g., GAPDH, ACTB) to ensure high efficiency and specificity.
High variability between technical replicates. Pipetting errors.Use calibrated pipettes and take care to ensure accurate and consistent pipetting.
Inhomogeneous cDNA sample.Gently vortex the cDNA samples before setting up the qPCR reaction.
Inconsistent results between biological replicates. Variation in cell culture conditions.Ensure consistent cell density and treatment conditions across all biological replicates.
Cell line heterogeneity.See suggestions in Guide 1 for addressing heterogeneity.

Section 3: Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
Cell LineStatusThis compound IC50 (nM)Resistance MechanismReference
22Rv1Parental (Sensitive)< 100-[3]
22Rv1-AUR-1Resistant> 10,000SMARCA4 Mutation[3]
22Rv1-AUR-3Resistant> 10,000ABCB1 Overexpression[3]
VCaPSensitive< 100-[3]

Section 4: Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

Objective: To generate cancer cell lines with acquired resistance to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.[12]

  • Initial Drug Exposure: Seed the parental cells at a low density and treat them with this compound at a concentration of approximately IC20-IC30.[12]

  • Culture and Monitoring: Culture the cells in the presence of the drug, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by approximately 1.5 to 2-fold.[12]

  • Repeat and Expand: Repeat the process of adaptation and dose escalation over several weeks to months.[12]

  • Characterization: Periodically assess the IC50 of the developing resistant population to monitor the level of resistance.

  • Establishment of Resistant Line: Once a significant increase in IC50 (e.g., >10-fold) is achieved and stable, the resistant cell line is considered established. Expand and cryopreserve the resistant cells.

Protocol 2: Western Blot Analysis of SMARCA2/4 Degradation

Objective: To assess the degradation of SMARCA2 and SMARCA4 proteins following this compound treatment.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Methodology:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[14]

Protocol 3: Quantitative PCR (qPCR) for ABCB1 Expression

Objective: To quantify the mRNA expression level of the ABCB1 gene.

Materials:

  • Parental and resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for ABCB1 and a housekeeping gene

  • qPCR instrument

Methodology:

  • RNA Extraction: Extract total RNA from parental and resistant cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.[11]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for ABCB1 or the housekeeping gene, and diluted cDNA.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data and calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the 2-ΔΔCt method, normalized to the housekeeping gene.[6]

Section 5: Visualizations

Signaling Pathway and Resistance Mechanisms

AU15330_Resistance cluster_drug_action This compound Mechanism of Action cluster_resistance Resistance Mechanisms AU15330 This compound VHL VHL E3 Ligase AU15330->VHL Recruits SMARCA4 SMARCA4/2 AU15330->SMARCA4 Binds Proteasome Proteasome AU15330->Proteasome Ubiquitination VHL->Proteasome Ubiquitination SMARCA4->Proteasome Ubiquitination Chromatin Chromatin Remodeling SMARCA4->Chromatin Degradation Degradation Proteasome->Degradation Degradation->Chromatin Inhibition Oncogenes Oncogene Expression Chromatin->Oncogenes TumorGrowth Tumor Growth Oncogenes->TumorGrowth Mutation SMARCA4 Mutation (Bromodomain) Mutation->AU15330 Blocks Binding Efflux ABCB1 Efflux Pump Upregulation Efflux->AU15330 Pumps Out Zosuquidar Zosuquidar (ABCB1 Inhibitor) Zosuquidar->Efflux Inhibits Resistance_Workflow start Parental Cell Line (Sensitive to this compound) develop_resistance Chronic this compound Exposure (Dose Escalation) start->develop_resistance resistant_line Resistant Cell Line Established develop_resistance->resistant_line confirm_resistance Confirm Resistance (IC50 Shift via Cell Viability Assay) resistant_line->confirm_resistance characterize Characterize Mechanism confirm_resistance->characterize wes Whole Exome Seq. (SMARCA4 gene) characterize->wes qpcr qPCR / RNA-seq (ABCB1 expression) characterize->qpcr western Western Blot (ABCB1 protein) characterize->western mutation_found SMARCA4 Mutation Identified wes->mutation_found abcb1_found ABCB1 Upregulation Identified qpcr->abcb1_found western->abcb1_found overcome Test Mitigation Strategy (Co-treat with ABCB1 Inhibitor) abcb1_found->overcome reversal Confirm Sensitivity Restoration overcome->reversal Degradation_Troubleshooting start Problem: No SMARCA4/2 Degradation Observed via Western Blot q1 Is the Western Blot protocol optimized? Check loading control, antibody dilutions, blocking, etc. start->q1 a1_yes Yes q1:f0->a1_yes a1_no No q1:f0->a1_no q2 Is the this compound concentration and incubation time appropriate? High concentrations can cause the 'hook effect'. a1_yes->q2 optimize_wb Optimize Western Blot Protocol (See Guide 2) a1_no->optimize_wb a2_yes Yes q2:f0->a2_yes a2_no No q2:f0->a2_no q3 Could the cells have developed resistance? Have they been cultured with the drug for an extended period? a2_yes->q3 optimize_protac Perform Dose-Response and Time-Course Experiments a2_no->optimize_protac a3_yes Yes q3:f0->a3_yes a3_no No q3:f0->a3_no investigate_resistance Investigate Resistance Mechanisms (See Workflow Diagram) a3_yes->investigate_resistance recheck_protocol Re-evaluate experimental setup (Cell health, compound integrity) a3_no->recheck_protocol

References

Validation & Comparative

A Comparative Guide to Proteomic Validation of SMARCA2/4 Degradation by AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AU-15330, a proteolysis-targeting chimera (PROTAC) designed to degrade the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, with alternative degraders. We present supporting experimental data from proteomics and other biochemical assays to validate its efficacy and specificity. Detailed methodologies for key experiments are also included to facilitate the replication and extension of these findings in your own research.

Introduction to this compound and Targeted Protein Degradation

This compound is a heterobifunctional molecule that induces the degradation of SMARCA2 and SMARCA4 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation approach offers a powerful strategy to eliminate the function of these key chromatin remodelers, which are implicated in various cancers. This guide focuses on the validation of this degradation event using state-of-the-art proteomics techniques.

Quantitative Proteomic Analysis of SMARCA2/4 Degradation

Mass spectrometry-based proteomics is a powerful tool for quantifying changes in protein abundance across the entire proteome upon treatment with a degrader like this compound. This allows for the simultaneous assessment of on-target efficacy and potential off-target effects.

A key study by He et al. (2024) utilized quantitative proteomics to evaluate the effects of this compound and a second-generation degrader, AU-24118, in the VCaP prostate cancer cell line.[2] Their results, visualized in a volcano plot, demonstrate that after a 2-hour treatment with this compound (1 µM), the most significantly downregulated proteins were indeed the intended targets: SMARCA2, SMARCA4, and another SWI/SNF complex component, PBRM1.[3][4] This provides strong evidence for the potent and specific degradation of the target proteins by this compound.

Performance Comparison: this compound and Alternatives

To provide a comprehensive overview, we compare the performance of this compound with a next-generation orally bioavailable degrader, AU-24118, and a more selective SMARCA2 degrader, A947.

DegraderTarget(s)E3 Ligase RecruitedKey Performance MetricsCell LineReference
This compound SMARCA2, SMARCA4, PBRM1VHLSignificant downregulation of targets observed in proteomics.VCaP[3]
AU-24118 SMARCA2, SMARCA4, PBRM1CRBNOrally bioavailable; comparable degradation efficacy to this compound.VCaP[2]
A947 SMARCA2 (selective)VHLDC50 (SMARCA2) = 39 pM; Dmax (SMARCA2) = 96%SW1573[5]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the general workflow for its validation using proteomics are depicted below.

PROTAC_Mechanism cluster_0 This compound Action AU15330 This compound Ternary_Complex Ternary Complex (SMARCA2/4-AU15330-VHL) AU15330->Ternary_Complex SMARCA2_4 SMARCA2/4 SMARCA2_4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of SMARCA2/4 Proteasome->Degradation Proteomics_Workflow cluster_1 Proteomics Validation Workflow Cell_Culture Cell Culture (e.g., VCaP) Treatment Treatment with this compound (and controls) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Validation Validation (e.g., Western Blot) Data_Analysis->Validation

References

A Comparative Efficacy Analysis of AU-15330 and Other SMARCA2/4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of AU-15330, a potent proteolysis-targeting chimera (PROTAC) degrader of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, with other notable inhibitors and degraders targeting these key chromatin remodelers. The information presented herein is supported by experimental data from publicly available research to facilitate informed decisions in drug development and scientific research.

Introduction to SMARCA2/4 Inhibition

The SWI/SNF chromatin remodeling complex, through its ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), plays a critical role in regulating gene expression. Dysregulation of this complex is implicated in various cancers, making SMARCA2 and SMARCA4 attractive therapeutic targets. Inhibition or degradation of these proteins can disrupt oncogenic signaling pathways and induce tumor cell death. This guide focuses on comparing the performance of this compound, a dual SMARCA2/4 degrader, against other compounds with similar mechanisms of action.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and other selected SMARCA2/4 inhibitors and degraders across various cancer cell lines. The data is presented as half-maximal inhibitory concentration (IC50) for cell viability and half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for protein degradation.

Table 1: Comparative in vitro Efficacy (IC50) of SMARCA2/4 Inhibitors

CompoundTarget(s)Cell LineCancer TypeIC50 (nM)
This compound SMARCA2/4 DegraderVCaPProstate Cancer< 100[1]
22Rv1Prostate Cancer< 100[1]
LNCaPProstate Cancer< 100[1]
C4-2BProstate Cancer< 100[1]
PC-3Prostate Cancer100 - 400[1]
DU145Prostate Cancer100 - 400[1]
AU-24118 SMARCA2/4 DegraderVCaPProstate Cancer< 100[2]
22Rv1Prostate Cancer< 100[2]
ACBI1 SMARCA2/4 DegraderMV-4-11Acute Myeloid Leukemia28[3]
BRM014 SMARCA2/4 ATPase InhibitorVCaPProstate CancerSimilar to this compound[1]
A947 SMARCA2-selective DegraderSW1573Lung CarcinomaPotent in SMARCA4 mutant models[4]
PRT3789 SMARCA2-selective DegraderVariousSMARCA4-mutated Solid TumorsActivity observed[5]

Table 2: Comparative Degradation Profile (DC50 and Dmax) of SMARCA2/4 Degraders

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
This compound SMARCA2/4VCaPNot explicitly stated, but potent degradation shown[2]>90[2]
AU-24118 SMARCA2/4VCaPComparable to this compound[2]>90[2]
ACBI1 SMARCA2MV-4-116[3]>95[3]
SMARCA4MV-4-1111[3]>95[3]
PBRM1MV-4-1132[3]>95[3]
A947 SMARCA2SW15730.039[4]96[4]
SMARCA4SW15731.1[4]92[4]
PROTAC SMARCA2/4 degrader-36 SMARCA2Not specified0.22Not specified
SMARCA4Not specified0.85Not specified

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by SMARCA2/4 degradation and the general workflows for the experimental protocols cited.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound (PROTAC) Ternary_Complex Ternary Complex (SMARCA2/4-PROTAC-E3) PROTAC->Ternary_Complex SMARCA2_4 SMARCA2/4 SMARCA2_4->Ternary_Complex Chromatin Chromatin Remodeling SMARCA2_4->Chromatin E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of SMARCA2/4 Proteasome->Degradation Degradation->Chromatin Inhibition of Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Cell_Death Tumor Cell Apoptosis/Growth Inhibition Gene_Expression->Cell_Death Suppression leads to

Figure 1: Mechanism of action for this compound.

Western_Blot_Workflow cluster_workflow Western Blot for Protein Degradation start Start: Treat cells with PROTAC/Inhibitor cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SMARCA2/4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (Quantify Degradation) detection->analysis end End: Determine DC50/Dmax analysis->end

Figure 2: Experimental workflow for Western Blot analysis.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay (e.g., CellTiter-Glo®) start Start: Seed cells in 96-well plate treatment Treat cells with serial dilutions of compound start->treatment incubation Incubate for specified duration (e.g., 72h) treatment->incubation add_reagent Add CellTiter-Glo® Reagent incubation->add_reagent lyse_stabilize Lyse cells and stabilize signal add_reagent->lyse_stabilize read_luminescence Read Luminescence lyse_stabilize->read_luminescence analysis Data Analysis: Generate dose-response curve read_luminescence->analysis end End: Determine IC50 analysis->end

Figure 3: Workflow for cell viability assays.

Detailed Experimental Protocols

Western Blotting for Protein Degradation Analysis

This protocol is adapted from standard procedures used in the evaluation of PROTAC-mediated protein degradation.[6][7]

  • Cell Culture and Treatment:

    • Seed cells (e.g., VCaP, MV-4-11) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the SMARCA2/4 inhibitor or degrader (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, a common method for assessing cell proliferation and cytotoxicity.[8][9]

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled 96-well plates at an appropriate density for logarithmic growth.

    • After cell adherence, treat with a serial dilution of the test compound. Include a vehicle-only control.

  • Assay Procedure:

    • Incubate the plates for a predetermined period (e.g., 72 or 120 hours).

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Record the luminescence using a plate reader.

    • Generate a dose-response curve by plotting cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value from the dose-response curve.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of SMARCA2/4 degraders in a mouse xenograft model.[10][11]

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., VCaP, 22Rv1) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) and vehicle control via an appropriate route (e.g., intravenous, oral gavage) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement and degradation.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) to assess the anti-tumor efficacy of the compound.

Conclusion

This compound demonstrates potent dual degradation of SMARCA2 and SMARCA4, leading to significant anti-proliferative effects in various cancer cell lines, particularly those driven by enhancer-binding transcription factors like in prostate cancer.[1] When compared to other SMARCA2/4 inhibitors and degraders, the choice of compound will depend on the specific research or therapeutic goal. For instance, selective SMARCA2 degraders like A947 may be advantageous in cancers with SMARCA4 loss-of-function mutations, leveraging the principle of synthetic lethality.[4] The comprehensive data and protocols provided in this guide are intended to assist researchers in designing and interpreting experiments to further elucidate the therapeutic potential of targeting the SWI/SNF complex.

References

AU-15330: A Comparative Analysis of Cross-Reactivity with Bromodomain-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of AU-15330's selectivity against other bromodomain-containing proteins, supported by experimental data.

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers dependent on these proteins. A critical aspect of any targeted therapy is its selectivity, as off-target effects can lead to unforeseen toxicities and reduced efficacy. This guide provides a comparative analysis of the cross-reactivity of this compound with other bromodomain-containing proteins, with a focus on its on-target selectivity.

High Selectivity of this compound for Target Proteins

While comprehensive quantitative binding data from platforms like BROMOscan for this compound against a wide panel of bromodomains is not publicly available, extensive analysis using mass spectrometry-based proteomics has consistently demonstrated its high selectivity. These studies have shown that treatment with this compound leads to the specific and significant degradation of its intended targets—SMARCA2, SMARCA4, and PBRM1—with minimal impact on the broader proteome.[4][5] This indicates a highly selective mechanism of action at a cellular level.

One of the key competitors to this compound is ACBI1, another PROTAC that also targets SMARCA2, SMARCA4, and PBRM1 for degradation.[6][7][8][9][10] Similar to this compound, proteomics studies of ACBI1 have confirmed its high selectivity for these target proteins.[9]

The table below summarizes the degradation performance of this compound and a comparison with ACBI1, highlighting their potent and selective activity.

CompoundTarget ProteinsAssay TypeKey FindingsReference
This compound SMARCA2, SMARCA4, PBRM1Mass Spectrometry-based ProteomicsInduces specific degradation of target proteins with minimal off-target effects observed in the proteome.[4][5]
ACBI1 SMARCA2, SMARCA4, PBRM1Mass Spectrometry-based ProteomicsSignificant knockdown of SMARCA2, SMARCA4, and PBRM1 with minimal down-regulation of other proteins.[9]
ACBI1 SMARCA2, SMARCA4, PBRM1Degradation Concentration 50 (DC50) in MV-4-11 cellsDC50 values of 6 nM (SMARCA2), 11 nM (SMARCA4), and 32 nM (PBRM1).[6][7]

Experimental Protocols

The high selectivity of this compound and its counterparts is primarily evidenced by proteomics-based degradation profiling. Below is a detailed methodology for this key experiment.

Mass Spectrometry-Based Proteomics for PROTAC Selectivity

Objective: To globally quantify protein abundance in cells following treatment with a PROTAC to identify on-target and potential off-target degradation events.

Methodology:

  • Cell Culture and Treatment:

    • Human cancer cell lines (e.g., VCaP for prostate cancer) are cultured under standard conditions.

    • Cells are treated with the PROTAC (e.g., this compound at 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-8 hours).

  • Cell Lysis and Protein Extraction:

    • After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • Cell pellets are lysed in a buffer containing detergents (e.g., urea, SDS) and protease/phosphatase inhibitors to denature proteins and prevent degradation.

    • The protein concentration of the resulting lysate is determined using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Proteins in the lysate are reduced with a reducing agent (e.g., DTT) and then alkylated with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

    • The proteins are then digested into smaller peptides using a sequence-specific protease, most commonly trypsin.

  • Peptide Cleanup and Labeling (Optional but recommended for quantification):

    • Peptides are desalted and purified using solid-phase extraction (e.g., C18 columns).

    • For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) to allow for multiplexed analysis of different samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

    • The peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.

    • The separated peptides are then introduced into a high-resolution mass spectrometer.

    • The mass spectrometer performs two stages of mass analysis: MS1 (to measure the mass-to-charge ratio of intact peptides) and MS2 (to fragment peptides and measure the mass-to-charge ratio of the fragments).

  • Data Analysis:

    • The raw MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Peptide sequences are identified by matching the experimental MS2 spectra to a protein sequence database.

    • The abundance of each protein is quantified based on the intensity of its corresponding peptides in the MS1 spectra (for label-free quantification) or the intensity of the reporter ions from the isobaric tags.

    • Statistical analysis is performed to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the vehicle control.

Visualizing the PROTAC Mechanism of Action

The following diagrams illustrate the mechanism of action of PROTACs like this compound and the experimental workflow for assessing their selectivity.

PROTAC_Mechanism Mechanism of PROTAC-induced Protein Degradation PROTAC PROTAC (e.g., this compound) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., SMARCA2/4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation pathway.

Proteomics_Workflow Workflow for Proteomics-based Selectivity Profiling cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion 3. Protein Digestion Lysis->Digestion LC_MS 4. LC-MS/MS Digestion->LC_MS Data_Processing 5. Data Processing LC_MS->Data_Processing Protein_ID 6. Protein Identification Data_Processing->Protein_ID Quantification 7. Protein Quantification Protein_ID->Quantification Stat_Analysis 8. Statistical Analysis Quantification->Stat_Analysis Selectivity_Profile Selectivity_Profile Stat_Analysis->Selectivity_Profile Selectivity Profile

Caption: Proteomics workflow for selectivity.

References

Independent Verification of AU-15330's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of AU-15330 with alternative therapies, supported by experimental data from independent studies. This compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, key components of a chromatin remodeling complex implicated in cancer progression.

Executive Summary

This compound has demonstrated significant anti-tumor efficacy in preclinical models of prostate cancer, particularly in androgen receptor (AR)-positive and castration-resistant prostate cancer (CRPC) settings. It operates by degrading SMARCA2 and SMARCA4, leading to chromatin compaction and the downregulation of critical oncogenes such as AR, FOXA1, and MYC. In xenograft models, this compound has been shown to inhibit tumor growth and, in some cases, induce tumor regression, both as a monotherapy and in combination with the androgen receptor antagonist enzalutamide (B1683756). This guide compares the performance of this compound with established and emerging therapies for prostate cancer, providing available quantitative data to inform further research and development.

Data Presentation: Comparative Efficacy

The following tables summarize the anti-tumor activity of this compound and its alternatives in various cancer models.

Table 1: In Vitro Anti-Tumor Activity of this compound (IC50 values)

Cell LineCancer TypeIC50 (nM)Reference
VCaPProstate Cancer< 100[1][2]
LNCaPProstate Cancer< 100[1]
22RV1Prostate Cancer< 100[1]
C4-2BProstate CancerNot explicitly stated, but sensitive[2]
PC-3Prostate Cancer100-400[1]
DU145Prostate Cancer100-400[1]
Normal/Non-neoplastic Prostate CellsNormal Tissue> 1000[1]

Table 2: In Vivo Anti-Tumor Activity of this compound in Prostate Cancer Xenograft Models

Xenograft ModelTreatmentDosage & ScheduleOutcomeReference
VCaPThis compound30 mg/kg, i.p., dailyPotent tumor growth suppression[2]
C4-2BThis compound60 mg/kg, i.v., 3x/weekPotent inhibition of tumor growth[3]
C4-2BThis compound + Enzalutamide60 mg/kg this compound (i.v., 3x/week) + 10 mg/kg Enzalutamide (oral, 5x/week)Synergistic and potent anti-tumor effect, with regression in all animals[3]
22RV1This compound30 mg/kg and 60 mg/kg, i.p.No discernible anti-tumor effect[2]

Table 3: Efficacy of Alternative Therapies in Prostate Cancer

TherapyMechanism of ActionClinical Trial/StudyKey Efficacy Data
Enzalutamide Androgen Receptor AntagonistAFFIRM, PREVAILMedian overall survival benefit of 4.8 months vs. placebo in post-chemotherapy mCRPC (AFFIRM).[4]
Olaparib PARP InhibitorPROfoundIn patients with BRCA1, BRCA2, or ATM mutations, median radiographic progression-free survival was 7.4 months vs. 3.6 months with enzalutamide or abiraterone.
Rucaparib PARP InhibitorTRITON2, TRITON3In patients with BRCA mutations, objective response rate was 44% (TRITON2). Median radiographic progression-free survival was 11.2 months vs. 6.4 months with physician's choice of therapy (TRITON3).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate independent verification and further research.

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Plate prostate cancer cells (e.g., VCaP, LNCaP, 22RV1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot for SMARCA2/4 Degradation

This protocol is for verifying the degradation of the target proteins SMARCA2 and SMARCA4.

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Prostate Cancer Xenograft Study

This protocol outlines the general procedure for assessing the anti-tumor efficacy of this compound in a xenograft model.

  • Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-2 x 10^6 VCaP or C4-2B cells) mixed with Matrigel into the flank of male immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. The formula (Length x Width^2)/2 is commonly used.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 30-60 mg/kg) via the desired route (e.g., intraperitoneal or intravenous injection) according to the specified schedule. The control group receives a vehicle solution.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualization

Signaling Pathway of this compound

AU15330_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus AU15330 This compound VHL VHL E3 Ligase AU15330->VHL Recruits SWI_SNF SWI/SNF Complex (SMARCA2/4) AU15330->SWI_SNF Binds to SMARCA2/4 VHL->SWI_SNF Ubiquitinates Proteasome Proteasome TumorGrowth Tumor Growth Proteasome->TumorGrowth Inhibition of Ub Ubiquitin SWI_SNF->Proteasome Degradation Chromatin Chromatin SWI_SNF->Chromatin Remodels Oncogenes Oncogenes (AR, FOXA1, MYC) Chromatin->Oncogenes Regulates Accessibility Transcription Oncogenic Transcription Oncogenes->Transcription Transcription->TumorGrowth Drives

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., VCaP, C4-2B) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Groups: - Vehicle - this compound - Alternative Drug - Combination randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, WB, IHC) endpoint->analysis conclusion Conclusion on Anti-Tumor Efficacy analysis->conclusion Logical_Relationship AU15330 This compound Administration Degradation SMARCA2/4 Degradation AU15330->Degradation Chromatin Chromatin Compaction at Enhancer Regions Degradation->Chromatin Transcription Decreased Oncogene Transcription (AR, FOXA1, MYC) Chromatin->Transcription CellGrowth Inhibition of Cancer Cell Growth Transcription->CellGrowth TumorRegression Tumor Growth Inhibition & Regression CellGrowth->TumorRegression

References

A Comparative Analysis of AU-15330 and its Orally Bioavailable Analog AU-24118: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AU-15330 and its orally bioavailable analog, AU-24118. Both are potent PROTAC (Proteolysis Targeting Chimera) degraders of the mSWI/SNF (mammalian SWItch/Sucrose Non-Fermentable) ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein, which are critical components of the chromatin remodeling complex often implicated in cancer.

This document outlines their comparative efficacy, pharmacokinetic profiles, and mechanisms of action, supported by experimental data, to aid in the selection and application of these molecules in research and development.

At a Glance: Key Differences and Improvements

AU-24118 was developed as a second-generation, orally bioavailable analog of this compound. The primary structural difference lies in the E3 ligase ligand: this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase, whereas AU-24118 employs a ligand for Cereblon (CRBN)[1]. This modification significantly enhances the oral bioavailability of AU-24118, a crucial attribute for clinical translation.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of this compound and AU-24118.

Table 1: Pharmacokinetic Profile
CompoundAdministration RouteAnimal ModelOral Bioavailability (%F)
This compoundIntravenousMouseNot Orally Bioavailable
AU-24118OralMouse33.4%[1]
AU-24118OralRatFavorable, data not quantified
Table 2: In Vitro Efficacy (IC50 Values in Prostate Cancer Cell Lines)
Cell LineThis compound (nM)AU-24118 (nM)
VCaP< 100< 100
LNCaP< 100< 100
22Rv1< 100< 100
C4-2B< 100< 100

Note: While specific IC50 values were presented in graphical form in the source publication, the data indicates that both compounds show high potency (IC50 < 100 nM) in sensitive prostate cancer cell lines.

Mechanism of Action and Signaling Pathway

Both this compound and AU-24118 function as PROTACs to induce the degradation of SMARCA2, SMARCA4, and PBRM1. By hijacking the cell's ubiquitin-proteasome system, these molecules bring the target proteins into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these key mSWI/SNF complex components results in chromatin compaction, particularly at enhancer regions, which in turn impedes the binding of oncogenic transcription factors like the androgen receptor (AR), FOXA1, and ERG in prostate cancer[1]. This disruption of the oncogenic transcriptional program leads to cell growth inhibition and tumor regression.

PROTAC-mediated protein degradation pathway.

The downstream effect of this degradation is the disruption of the enhancer-driven transcriptional program essential for tumor cell survival.

Signaling_Pathway This compound / AU-24118 This compound / AU-24118 Degradation of SMARCA2/4 & PBRM1 Degradation of SMARCA2/4 & PBRM1 This compound / AU-24118->Degradation of SMARCA2/4 & PBRM1 Chromatin Compaction at Enhancers Chromatin Compaction at Enhancers Degradation of SMARCA2/4 & PBRM1->Chromatin Compaction at Enhancers Reduced TF Binding (AR, FOXA1, ERG) Reduced TF Binding (AR, FOXA1, ERG) Chromatin Compaction at Enhancers->Reduced TF Binding (AR, FOXA1, ERG) Inhibition of Oncogenic Transcription Inhibition of Oncogenic Transcription Reduced TF Binding (AR, FOXA1, ERG)->Inhibition of Oncogenic Transcription Tumor Growth Inhibition Tumor Growth Inhibition Inhibition of Oncogenic Transcription->Tumor Growth Inhibition

Downstream effects of mSWI/SNF ATPase degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the procedures outlined in the primary literature.

Immunoblot Analysis

This protocol is used to assess the levels of target proteins (SMARCA4 and PBRM1) following treatment with this compound or AU-24118.

  • Cell Culture and Treatment: VCaP cells are cultured in appropriate media and treated with varying doses of this compound or AU-24118 for a specified duration (e.g., 4 hours).

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against SMARCA4, PBRM1, and a loading control (e.g., Vinculin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunoblot_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection F->G

Workflow for immunoblot analysis.
Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound or AU-24118 is added to the wells, and the plates are incubated for a defined period (e.g., 5 days).

  • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is read using a plate reader, and the data is normalized to vehicle-treated controls to calculate the IC50 values.

Pharmacokinetic Analysis

This protocol is used to determine the oral bioavailability of the compounds in animal models.

  • Animal Dosing: Mice or rats are administered a single dose of the compound either intravenously (IV) or orally (PO).

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Preparation and Compound Extraction: Plasma is separated from the blood samples, and the compound is extracted.

  • LC-MS/MS Analysis: The concentration of the compound in the plasma samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The area under the curve (AUC) for both IV and PO administration is calculated to determine the oral bioavailability (%F = (AUC_oral / AUC_IV) x 100).

Conclusion

AU-24118 represents a significant advancement over its predecessor, this compound, primarily due to its oral bioavailability, a critical feature for a clinical candidate. While both compounds demonstrate comparable and potent in vitro degradation of mSWI/SNF ATPase subunits, the improved pharmacokinetic profile of AU-24118 makes it a more promising therapeutic agent for cancers driven by enhancer-mediated oncogenic transcription. Researchers should consider the specific requirements of their experimental models when choosing between these two potent degraders. For in vivo studies requiring oral administration, AU-24118 is the clear choice. For in vitro studies, both compounds are highly effective, with AU-24118 often achieving similar effects at lower concentrations.

References

Evaluating the Safety Profile of AU-15330 Against Other PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. By hijacking the body's own ubiquitin-proteasome system, PROTACs can selectively degrade target proteins, offering a powerful alternative to traditional small-molecule inhibitors. AU-15330 is a novel PROTAC that targets the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, critical components of a chromatin remodeling complex implicated in various cancers. As with any emerging therapeutic class, a thorough evaluation of the safety profile is paramount.

This guide provides an objective comparison of the safety profile of this compound with other prominent PROTACs in clinical development: ARV-110, an androgen receptor (AR) degrader, and ARV-471, an estrogen receptor (ER) degrader. This comparison is supported by available preclinical and clinical data, detailed experimental protocols for key safety-related assays, and visualizations of the relevant signaling pathways.

Comparative Safety Profiles

A key aspect of evaluating a new therapeutic is understanding its safety profile relative to other drugs in its class. The following sections summarize the available preclinical safety data for this compound, ARV-110, and ARV-471.

Preclinical In Vivo Safety Data

Preclinical in vivo studies in animal models are crucial for identifying potential toxicities and establishing a preliminary safety window. The table below summarizes key findings from such studies for the three PROTACs.

ParameterThis compoundARV-110ARV-471
Target(s) SMARCA2/SMARCA4Androgen Receptor (AR)Estrogen Receptor (ER)
Animal Model Immuno-competent Mice, CB17 SCID MiceRatsMice
Dosing & Administration 10 and 30 mg/kg; i.v.; 5 days per week for 3 weeks.[1][2]20, 60, or 120 mg/kg/day (male); 20, 40, or 80 mg/kg/day (female)Not explicitly detailed in search results
Key Safety Findings No evident toxicity in immuno-competent mice.[1][2] Well-tolerated in non-tumor bearing CD-1 mice with no effect on body or major organ weight.[3][4]Well-tolerated at all doses in a rat toxicology study.[5]Well-tolerated in preclinical models.[6]
Maximum Tolerated Dose (MTD) Not explicitly stated, but doses up to 60 mg/kg have been used in efficacy studies without reported toxicity.[1]Not explicitly stated.Not explicitly stated.
Off-Target Effects

A critical concern for any targeted therapy is the potential for off-target effects, where the drug interacts with unintended proteins, potentially leading to toxicity. For PROTACs, this can manifest as the degradation of proteins other than the intended target. The assessment of off-target effects is a complex process often involving sophisticated techniques like proteomics.

Based on available data, this compound is described as a specific degrader of the SWI/SNF ATPases.[3] Similarly, ARV-110 and ARV-471 are designed to be selective for the androgen and estrogen receptors, respectively.[7][8] However, comprehensive, publicly available head-to-head comparative proteomics studies assessing the global off-target degradation profiles of these three PROTACs are limited. The general approach to identifying off-target effects involves treating cells with the PROTAC and then analyzing the entire proteome using mass spectrometry to identify any unintended protein degradation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. The following sections provide representative protocols for key experiments used in the safety evaluation of PROTACs.

In Vivo Toxicology Assessment in Mice

This protocol outlines a general procedure for assessing the in vivo toxicity of a PROTAC in a mouse model.

  • Animal Model: Use a suitable mouse strain (e.g., CD-1 or C57BL/6) of a specific age and sex.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Grouping and Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, and multiple dose levels of the PROTAC). Administer the PROTAC via the intended clinical route (e.g., intravenous, oral gavage) at a specified frequency and duration.

  • Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and activity levels.

  • Body Weight Measurement: Record the body weight of each animal at least twice a week.

  • Necropsy and Organ Weight: At the end of the study, euthanize the animals and perform a gross necropsy. Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, lungs).

  • Histopathology: Fix collected organs in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist should examine the slides for any microscopic signs of toxicity.

  • Data Analysis: Analyze the collected data (clinical observations, body weights, organ weights, and histopathology findings) to identify any dose-dependent toxicities.

Global Proteomics for Off-Target Analysis

This protocol describes a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.

  • Cell Culture and Treatment: Culture a relevant cell line to approximately 80% confluency. Treat the cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • Mass Spectrometry Analysis: Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that show a significant change in abundance in the PROTAC-treated samples compared to the control. Proteins with significantly decreased abundance are potential off-targets.[9][10]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a PROTAC physically binds to its intended target within a cellular context.

  • Cell Culture and Treatment: Culture cells and treat with the PROTAC or vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or an immunoassay.[11][12][13]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that it is binding to and stabilizing the target protein.[14]

Signaling Pathways

Understanding the signaling pathways affected by a PROTAC is crucial for interpreting both its efficacy and its potential for on-target toxicity.

This compound and the SWI/SNF Pathway

The SWI/SNF complex is a key regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin and control the accessibility of DNA to transcription factors.[15] In many cancers, the SWI/SNF complex is dysregulated, leading to aberrant gene expression that drives tumor growth. This compound induces the degradation of the SMARCA2 and SMARCA4 ATPase subunits of this complex, thereby disrupting its function.[16]

SWI_SNF_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with this compound SWI/SNF Complex SWI/SNF Complex Chromatin Chromatin SWI/SNF Complex->Chromatin Remodels Degraded SWI/SNF Degraded SMARCA2/4 Gene Expression Gene Expression Chromatin->Gene Expression Regulates Normal Cell Function Normal Cell Function Gene Expression->Normal Cell Function This compound This compound This compound->SWI/SNF Complex Induces Degradation Altered Chromatin Compacted Chromatin Degraded SWI/SNF->Altered Chromatin Leads to Aberrant Gene Expression Dysregulated Gene Expression Altered Chromatin->Aberrant Gene Expression Results in Cancer Cell Death Cancer Cell Death Aberrant Gene Expression->Cancer Cell Death AR_Pathway cluster_0 Prostate Cancer Cell cluster_1 Prostate Cancer Cell with ARV-110 Androgen Androgen Androgen Receptor (AR) Androgen Receptor (AR) Androgen->Androgen Receptor (AR) Binds AR Dimerization & Nuclear Translocation AR Dimerization & Nuclear Translocation Androgen Receptor (AR)->AR Dimerization & Nuclear Translocation Degraded AR Degraded AR Gene Transcription Gene Transcription AR Dimerization & Nuclear Translocation->Gene Transcription Activates Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival ARV-110 ARV-110 ARV-110->Androgen Receptor (AR) Induces Degradation Blocked Gene Transcription Blocked Gene Transcription Degraded AR->Blocked Gene Transcription Leads to Apoptosis Apoptosis Blocked Gene Transcription->Apoptosis ER_Pathway cluster_0 Breast Cancer Cell cluster_1 Breast Cancer Cell with ARV-471 Estrogen Estrogen Estrogen Receptor (ER) Estrogen Receptor (ER) Estrogen->Estrogen Receptor (ER) Binds ER Dimerization & Nuclear Translocation ER Dimerization & Nuclear Translocation Estrogen Receptor (ER)->ER Dimerization & Nuclear Translocation Degraded ER Degraded ER Gene Transcription Gene Transcription ER Dimerization & Nuclear Translocation->Gene Transcription Activates Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival ARV-471 ARV-471 ARV-471->Estrogen Receptor (ER) Induces Degradation Blocked Gene Transcription Blocked Gene Transcription Degraded ER->Blocked Gene Transcription Leads to Apoptosis Apoptosis Blocked Gene Transcription->Apoptosis

References

Synergistic Anti-Tumor Activity of AU-15330 and Enzalutamide in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic interaction between the novel PROTAC degrader AU-15330 and the androgen receptor (AR) antagonist enzalutamide (B1683756) in preclinical models of prostate cancer. The data presented herein demonstrates a potentiation of anti-tumor effects, suggesting a promising combination therapy strategy for castration-resistant prostate cancer (CRPC).

Quantitative Data Summary

The combination of this compound and enzalutamide results in a significant and synergistic inhibition of tumor growth in vivo. The following table summarizes key quantitative data from a VCaP castration-resistant prostate cancer (CRPC) xenograft model.

Treatment GroupDosing RegimenOutcome MeasureResult
Vehicle-Tumor GrowthProgressive tumor growth
Enzalutamide10 mg/kg, p.o., 5 days/weekTumor Growth InhibitionModerate inhibition of tumor growth
This compound60 mg/kg, i.v., 3 days/weekTumor Growth InhibitionPotent inhibition of tumor growth, with regression in over 20% of animals.[1]
This compound + Enzalutamide This compound: 60 mg/kg, i.v., 3 days/week; Enzalutamide: 10 mg/kg, p.o., 5 days/week Tumor Growth Inhibition The most potent anti-tumor effect, inducing regression in all animals. [1]
This compound + Enzalutamide This compound: 60 mg/kg, i.v., 3 days/week; Enzalutamide: 10 mg/kg, p.o., 5 days/week Tumor Regression (MDA-PCa-146-12 PDX model) Significant tumor growth inhibition, causing regression in more than 30% of animals. [1]

Mechanism of Synergistic Interaction

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of SMARCA2 and SMARCA4, the ATPase subunits of the SWI/SNF chromatin remodeling complex.[1] This degradation leads to widespread chromatin compaction, particularly at distal enhancer regions that are critical for the transcriptional activity of key oncogenic drivers in prostate cancer, including the androgen receptor (AR).

Enzalutamide is a potent androgen receptor antagonist that directly inhibits AR signaling. The synergistic effect with this compound is proposed to arise from a dual-pronged attack on AR-driven transcription:

  • Enzalutamide directly blocks the AR signaling pathway.

  • This compound remodels the chromatin landscape, making AR binding sites less accessible, thereby preventing the transcriptional activation of genes essential for tumor growth and survival.

This complementary mechanism of action overcomes potential resistance to single-agent AR antagonists.

Synergy_Mechanism cluster_0 This compound Action cluster_1 Enzalutamide Action cluster_2 Cellular Consequence AU15330 This compound SWISNF SMARCA2/4 Degradation AU15330->SWISNF Chromatin Chromatin Compaction (at AR Enhancers) SWISNF->Chromatin AR_Binding Reduced AR Binding to DNA Chromatin->AR_Binding Enzalutamide Enzalutamide AR_Inhibition AR Signaling Inhibition Enzalutamide->AR_Inhibition AR_Inhibition->AR_Binding Gene_Expression Downregulation of AR Target Genes AR_Binding->Gene_Expression Tumor_Growth Tumor Growth Inhibition & Regression Gene_Expression->Tumor_Growth

Caption: Proposed synergistic mechanism of this compound and enzalutamide.

Experimental Protocols

In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with enzalutamide in a castration-resistant prostate cancer xenograft model.

Animal Model: Male CB17 severe combined immunodeficiency (SCID) mice, six weeks old.

Cell Line: VCaP (human prostate cancer cell line).

Procedure:

  • Tumor Implantation: VCaP cells are subcutaneously implanted into the flanks of the SCID mice.

  • Establishment of Castration-Resistance: Once tumors reach a specified volume, mice are castrated to mimic androgen deprivation therapy. Tumors are allowed to regress and then recur, establishing a castration-resistant phenotype.

  • Treatment Groups: Mice are randomized into four treatment groups:

    • Vehicle control.

    • This compound (60 mg/kg, intravenous injection, 3 times per week).

    • Enzalutamide (10 mg/kg, oral gavage, 5 times per week).

    • Combination of this compound and enzalutamide at the above-specified doses.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunoblotting, immunohistochemistry).

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To determine the genome-wide binding sites of the androgen receptor and assess changes upon treatment with this compound.

Procedure:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP) are cultured and treated with either vehicle or this compound for a specified time.

  • Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde (B43269). For transcription factors, a dual cross-linking step with disuccinimidyl glutarate (DSG) followed by formaldehyde can improve efficiency.[2][3]

  • Chromatin Preparation: Cells are lysed, and chromatin is sheared into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Sheared chromatin is incubated with an antibody specific to the androgen receptor. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

  • Reverse Cross-linking and DNA Purification: Cross-links are reversed, and proteins are digested. DNA is then purified.

  • Library Preparation and Sequencing: The purified DNA is prepared for next-generation sequencing.

  • Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are called to identify AR binding sites. Differential binding analysis is performed between vehicle and this compound treated samples.

ChIP_Seq_Workflow start Prostate Cancer Cells (+/- this compound) crosslink Cross-link Protein-DNA (Formaldehyde +/- DSG) start->crosslink lysis Cell Lysis & Chromatin Shearing crosslink->lysis ip Immunoprecipitation (with AR Antibody) lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash to Remove Non-specific Binding capture->wash elute Elution of Chromatin wash->elute reverse Reverse Cross-linking & DNA Purification elute->reverse library Library Preparation reverse->library sequencing Next-Generation Sequencing library->sequencing analysis Data Analysis (Peak Calling, Differential Binding) sequencing->analysis

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

Objective: To assess genome-wide changes in chromatin accessibility following treatment with this compound.

Procedure:

  • Cell Culture and Treatment: Prostate cancer cells are treated with vehicle or this compound.

  • Nuclei Isolation: Nuclei are isolated from the treated cells.

  • Tagmentation: Isolated nuclei are incubated with a hyperactive Tn5 transposase, which simultaneously cuts DNA in open chromatin regions and ligates sequencing adapters.

  • DNA Purification: The tagmented DNA is purified.

  • PCR Amplification: The purified DNA is amplified by PCR to generate a sequencing library.

  • Library Purification and Sequencing: The amplified library is purified and subjected to next-generation sequencing.

  • Data Analysis: Sequencing reads are aligned to the reference genome, and regions of open chromatin are identified. Differential accessibility analysis is performed between the treatment groups to identify regions that become more or less accessible upon this compound treatment.

Conclusion

The combination of this compound and enzalutamide demonstrates a strong synergistic anti-tumor effect in preclinical models of castration-resistant prostate cancer. The underlying mechanism, involving dual targeting of the androgen receptor signaling axis through direct inhibition and chromatin remodeling, provides a compelling rationale for further clinical investigation of this combination therapy. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate these findings.

References

Unveiling the Potency of AU-15330: A Side-by-Side Comparison of its Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of AU-15330, a Proteolysis Targeting Chimera (PROTAC) degrader, reveals its potent and selective cytotoxic effects across a range of cancer cell lines. This guide provides a detailed comparison of this compound's activity, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic potential.

This compound is designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, crucial components of a chromatin remodeling complex often dysregulated in cancer.[1][2][3] By targeting these proteins for destruction, this compound disrupts essential oncogenic signaling pathways, leading to growth inhibition in susceptible cancer cells.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound demonstrates preferential growth-inhibitory effects in cancer cell lines that are "addicted" to enhancer-driven transcription of oncogenes. This is particularly evident in androgen receptor (AR)-positive prostate cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 5-day treatment period.

Cell LineCancer TypeKey Molecular FeaturesThis compound IC50 (nM)
VCaP Prostate CancerAR+, FOXA1+< 100
LNCaP Prostate CancerAR+, FOXA1+< 100
22Rv1 Prostate CancerAR+, FOXA1+< 100
C4-2B Prostate CancerCastration-ResistantPotent Inhibition
NCI-H522 Lung CancerSMARCA4-deficient> 100
MM.1S Multiple MyelomaMYC-driven< 100
NCI-H929 Multiple MyelomaMYC-driven< 100
Various Breast CancerER+ and/or AR+Inhibition Observed
Various H3K27M GliomaH3K27M mutationHigh Sensitivity

Note: Specific IC50 values for all mentioned cell lines were not consistently available in the reviewed literature. "Potent Inhibition," "Inhibition Observed," and "High Sensitivity" are qualitative descriptors based on the provided search results.

Mechanism of Action: Disrupting the Enhancer Machinery

This compound's mechanism of action involves the targeted degradation of SMARCA2 and SMARCA4, leading to widespread chromatin compaction. This alteration of the chromatin landscape preferentially affects distal regulatory elements known as enhancers. Key oncogenic transcription factors, such as the androgen receptor (AR), FOXA1, and MYC, are dislodged from these enhancers, leading to the suppression of their transcriptional programs and subsequent cancer cell death.[2][4]

AU15330_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus AU15330 This compound VHL VHL E3 Ligase AU15330->VHL binds SWISNF SMARCA2/4 (SWI/SNF) AU15330->SWISNF binds VHL->SWISNF ubiquitinates Proteasome Proteasome SWISNF->Proteasome degradation Chromatin Open Chromatin (Accessible Enhancers) Compacted_Chromatin Compacted Chromatin Chromatin->Compacted_Chromatin compaction TFs Oncogenic TFs (AR, FOXA1, MYC) Compacted_Chromatin->TFs dislodges TFs->Chromatin binds Oncogenes Oncogene Expression TFs->Oncogenes activates Apoptosis Cell Death Oncogenes->Apoptosis inhibition leads to SWISNF_nucleus->Chromatin maintains

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5 days.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a nonlinear regression curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., AR, FOXA1, H3K27Ac).

  • Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

ChIP_Seq_Workflow Start Cancer Cells Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lysis 2. Cell Lysis & Chromatin Fragmentation (Sonication) Crosslink->Lysis IP 3. Immunoprecipitation (Target-specific Antibody) Lysis->IP Capture 4. Immune Complex Capture (Beads) IP->Capture Wash 5. Washes Capture->Wash Elute 6. Elution Wash->Elute Reverse 7. Reverse Cross-linking & DNA Purification Elute->Reverse Seq 8. Sequencing Reverse->Seq

References

Reproducibility of AU-15330's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of AU-15330 with its orally bioavailable alternative, AU-24118, and the standard-of-care androgen receptor (AR) antagonist, enzalutamide (B1683756). The information is compiled from published preclinical studies to aid in the evaluation and potential replication of these findings.

Comparative Efficacy of SWI/SNF ATPase Degraders

This compound and the second-generation compound AU-24118 are proteolysis-targeting chimeras (PROTACs) that induce the degradation of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBRM1 component.[1][2] These degraders have shown significant anti-tumor activity, particularly in cancers driven by enhancer-addicted transcription factors, such as prostate cancer.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and AU-24118 in a panel of human cancer and normal cell lines after a five-day treatment period.[1] Sensitive cell lines are generally defined as those with an IC50 less than 100 nM.[1]

Cell LineCancer TypeThis compound IC50 (nM)AU-24118 IC50 (nM)
VCaPProstate Cancer< 100< 100
LNCaPProstate Cancer< 100< 100
22Rv1Prostate Cancer< 100< 100
C4-2BProstate Cancer< 100< 100
RWPE-1Normal Prostate Epithelium> 100> 100
A549Lung Cancer> 100> 100
HCT116Colon Cancer> 100> 100
PANC-1Pancreatic Cancer> 100> 100
MCF7Breast Cancer> 100> 100

Synergistic Effects with Enzalutamide

In preclinical models of castration-resistant prostate cancer (CRPC), this compound has demonstrated a synergistic effect when used in combination with enzalutamide, a standard-of-care AR antagonist.[3][4] This combination has been shown to induce tumor regression in xenograft models.[3][4] AU-24118 has also shown enhanced anti-tumor activity when combined with enzalutamide in a VCaP CRPC model.[2][5]

Prostate Cancer Cell LineEnzalutamide IC50 (µM)
LNCaP~0.0214 - 0.026
C4-2B~14.77 (in enzalutamide-resistant model)
DU-145Varies
PC-3Varies

Note: Enzalutamide IC50 values can vary significantly based on the specific cell line, experimental conditions, and acquired resistance.[6][7][8][9]

Mechanism of Action: Signaling Pathway

This compound and AU-24118 function by inducing the degradation of the SMARCA2 and SMARCA4 ATPase subunits of the SWI/SNF complex. This leads to widespread chromatin compaction, particularly at enhancer regions that are critical for the expression of oncogenic transcription factors like the androgen receptor (AR), FOXA1, and MYC in prostate cancer. The compaction of these regulatory elements disrupts the transcriptional programs that drive cancer cell proliferation and survival.

AU_15330_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Cancer Cell AU_15330 This compound VHL_E3_Ligase VHL E3 Ligase AU_15330->VHL_E3_Ligase Recruits SWI_SNF_Complex SWI/SNF Complex (SMARCA2/4) AU_15330->SWI_SNF_Complex Binds to SMARCA2/4 Proteasome Proteasome SWI_SNF_Complex->Proteasome Ubiquitination & Degradation Chromatin Chromatin SWI_SNF_Complex->Chromatin Maintains Accessibility Proteasome->SWI_SNF_Complex Oncogenes Oncogenes (AR, FOXA1, MYC) Chromatin->Oncogenes Compaction at Enhancers Transcription Transcription Oncogenes->Transcription Repression Proliferation Tumor Growth & Survival Transcription->Proliferation Inhibition

Caption: Mechanism of action of this compound leading to tumor growth inhibition.

Experimental Workflows

Reproducing the therapeutic effects of this compound requires specific experimental methodologies. Below are diagrams outlining the general workflows for key assays used in the preclinical evaluation of this compound.

Chromatin Accessibility (ATAC-seq) Workflow

ATAC_seq_Workflow ATAC-seq Experimental Workflow Cell_Culture 1. Cancer Cell Culture (e.g., VCaP, LNCaP) Treatment 2. Treat with this compound or DMSO (control) Cell_Culture->Treatment Nuclei_Isolation 3. Isolate Nuclei Treatment->Nuclei_Isolation Tagmentation 4. Tn5 Transposase Tagmentation Nuclei_Isolation->Tagmentation DNA_Purification 5. Purify DNA Fragments Tagmentation->DNA_Purification Library_Prep 6. PCR Amplification & Library Preparation DNA_Purification->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis

Caption: A generalized workflow for assessing chromatin accessibility using ATAC-seq.

In Vivo Xenograft Study Workflow

Xenograft_Workflow In Vivo Xenograft Study Workflow Cell_Implantation 1. Implant Prostate Cancer Cells (e.g., VCaP, C4-2B) into Immunocompromised Mice Tumor_Growth 2. Allow Tumors to Establish and Grow Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 4. Administer Vehicle, this compound, Enzalutamide, or Combination Randomization->Treatment_Admin Monitoring 5. Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Endpoint 6. Endpoint Analysis: Tumor Weight, Biomarker Expression (e.g., IHC, WB) Monitoring->Endpoint Data_Analysis 7. Statistical Analysis of Tumor Growth Inhibition Endpoint->Data_Analysis

Caption: A typical workflow for evaluating the in vivo efficacy of this compound.

Detailed Methodologies

Cell Viability Assay (IC50 Determination)
  • Method: Cell-TiterGlo Luminescent Cell Viability Assay.

  • Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound, AU-24118, or enzalutamide for 5 days.[1] Cell viability is measured by quantifying ATP levels, which is an indicator of metabolically active cells.

  • Data Analysis: IC50 values are calculated from dose-response curves.

Chromatin Immunoprecipitation (ChIP-seq)
  • Kits: HighCell# ChIP-Protein G kit (Diagenode) or ideal ChIP-seq kit for TFs (Diagenode) have been used.[10][11][12]

  • Cell Number: Approximately 2-5 x 10^6 cells per ChIP reaction.[11][12]

  • Cross-linking: Cells are cross-linked with 1% formaldehyde (B43269) for 8-10 minutes.[11][12]

  • Antibodies: ChIP-grade antibodies against target proteins (e.g., H3K27Ac, AR, FOXA1) are used for immunoprecipitation.[10][12]

  • Sequencing: Purified DNA is used for library preparation and high-throughput sequencing.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
  • Procedure: Nuclei from this compound-treated and control cells are isolated and subjected to tagmentation with the Tn5 transposase, which simultaneously fragments the DNA and adds sequencing adapters to accessible regions of the chromatin.[12]

  • Sequencing: The resulting DNA fragments are purified, amplified, and sequenced.

  • Analysis: Data is analyzed to identify regions of differential chromatin accessibility between treatment and control groups.[12]

In Vivo Xenograft Models
  • Animal Model: Six-week-old male immunodeficient mice (e.g., CB17 SCID) are commonly used.[4]

  • Cell Lines: Prostate cancer cell lines such as VCaP or C4-2B are implanted subcutaneously.[4][10]

  • Treatment Regimen (Example):

    • This compound: 30-60 mg/kg, administered intravenously (i.v.) or intraperitoneally (i.p.), 3-5 days per week.[4][10]

    • Enzalutamide: 10 mg/kg, administered orally (p.o.), 5 days per week.[4]

  • Tumor Measurement: Tumor volume is typically measured twice a week using calipers.[10]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunoblotting or immunohistochemistry.[2]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like AU-15330 are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive operational and disposal plan for this compound, a proteolysis-targeting chimera (PROTAC) that induces the degradation of SWI/SNF ATPase subunits SMARCA2 and SMARCA4.

Immediate Safety and Handling Precautions

This compound should be handled with care in a controlled laboratory environment. Based on the available Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin and serious eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

Data Presentation: Safety and Handling of this compound

ParameterInformationSource
Chemical Name This compoundCayman Chemical
CAS Number 2380274-50-8Cayman Chemical[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationCayman Chemical[1]
Signal Word WarningCayman Chemical[1]
Precautionary Statements P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.Cayman Chemical[1]
Personal Protective Equipment - Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye Protection: Safety glasses or goggles.- Lab Coat: Standard laboratory coat.Cayman Chemical[1]
Engineering Controls All handling of the solid compound or solutions should be performed within a certified chemical fume hood.General Laboratory Practice
Storage Store at -20°C.[2]Cayman Chemical[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations for hazardous chemical waste. The Safety Data Sheet expressly states that this compound must not be disposed of with household garbage and should not be allowed to enter the sewage system.[1]

  • Waste Identification and Segregation:

    • Classify all waste containing this compound as hazardous chemical waste.

    • Segregate solid waste (e.g., contaminated pipette tips, tubes, vials) from liquid waste (e.g., unused solutions, solvents).

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed container designated for solid chemical waste.

    • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed waste container. Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol).

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store waste containers in a designated and properly ventilated area within the laboratory, away from general lab traffic.

    • Utilize secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • Follow all institutional procedures for waste disposal requests.

Experimental Protocols

In Vitro Degradation Assay:

For assessing the degradation of target proteins SMARCA2 and SMARCA4, cancer cell lines (e.g., VCaP prostate cancer cells) can be treated with this compound.

  • Cell Culture: Culture cells in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1 µM to 1 µM).

  • Treatment: Treat cells with varying concentrations of this compound for different time points (e.g., 1, 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., vinculin).

  • Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands and quantify the extent of degradation.

Mandatory Visualizations

AU15330_Disposal_Workflow Figure 1: this compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal handling Handle this compound in Fume Hood with appropriate PPE solid_waste Solid Waste (contaminated tips, vials, etc.) handling->solid_waste liquid_waste Liquid Waste (unused solutions, solvents) handling->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Caption: A logical workflow for the proper disposal of this compound.

AU15330_Signaling_Pathway Figure 2: this compound Signaling Pathway cluster_protac PROTAC Action cluster_degradation Protein Degradation cluster_downstream Downstream Effects AU15330 This compound Ternary Ternary Complex (SMARCA2/4-AU15330-VHL) AU15330->Ternary binds VHL VHL E3 Ligase VHL->Ternary recruits SMARCA SMARCA2/4 (Target Protein) SMARCA->Ternary binds Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded_SMARCA Degraded SMARCA2/4 Proteasome->Degraded_SMARCA Chromatin Chromatin Remodeling (SWI/SNF Inactivation) Proteasome->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle

Caption: Mechanism of action of this compound leading to protein degradation.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.